5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O/c12-8-5-16-10(17-6-8)18-9-3-1-2-7(4-9)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHBNITIXGYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine, a versatile intermediate designed for complex molecular synthesis. We will explore its structural attributes, reactivity, and potential applications, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.
Molecular Structure & Physicochemical Properties
This compound is a halogenated phenoxy-pyrimidine derivative. Its structure is characterized by a pyrimidine core substituted with a bromine atom at the C5 position and a 3-(trifluoromethyl)phenoxy group at the C2 position. This unique combination of functional groups imparts specific properties that are highly valuable in synthetic and medicinal chemistry.
The bromine atom serves as a key synthetic handle for a variety of cross-coupling reactions, while the trifluoromethyl (CF3) group, a powerful electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3]
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₁H₆BrF₃N₂O | System Calculated |
| Molecular Weight | 335.08 g/mol | System Calculated |
| Appearance | Predicted: White to off-white solid | Inferred from precursors[4] |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, DMF, DMSO) | Inferred |
Synthesis and Reactivity
While a dedicated synthesis for this compound is not extensively documented, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) between a reactive 5-bromo-2-halopyrimidine and 3-(trifluoromethyl)phenol.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
The most logical precursor for this synthesis is 5-bromo-2-chloropyrimidine, a commercially available and reactive intermediate.[5][6] The chlorine atom at the C2 position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogens and the C5 bromine. The reaction with the phenoxide of 3-(trifluoromethyl)phenol proceeds efficiently in the presence of a suitable base.
Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)phenol (1.0 eq.).
-
Add anhydrous DMF to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 5-bromo-2-chloropyrimidine (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to deprotonate the phenol, forming the nucleophilic phenoxide. Potassium carbonate is ideal as it is effective, affordable, and easily removed during workup.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture and oxygen.
Core Reactivity and Functionalization Potential
The true value of this molecule lies in its potential for diversification. The two key reactive sites, the C5-Bromo group and the aromatic rings, allow for a wide range of subsequent chemical transformations.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is primed for various palladium-catalyzed cross-coupling reactions.[9][10] This is the most powerful feature of the molecule, enabling the introduction of diverse functionalities.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or alkyl groups).
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing many complex natural products and pharmaceuticals.[11]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[12]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.
-
-
Electrophilic Aromatic Substitution: The phenoxy ring, while deactivated by the CF3 group, can still undergo electrophilic substitution (e.g., nitration, halogenation) under forcing conditions, typically directing to the positions meta to the trifluoromethyl group and ortho/para to the ether linkage.
Spectroscopic and Analytical Characterization
Detailed characterization is crucial for confirming the structure and purity of the synthesized compound. Based on its molecular structure, the following spectroscopic signatures can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | - Pyrimidine Protons: Two singlets or doublets in the aromatic region (~8.5-9.0 ppm), characteristic of the H4 and H6 protons on the pyrimidine ring. - Phenoxy Protons: A complex multiplet pattern in the aromatic region (~7.0-7.8 ppm) corresponding to the four protons on the trifluoromethyl-substituted phenyl ring. |
| ¹³C NMR | - Signals for the pyrimidine ring carbons, with the C2 (attached to oxygen) and C5 (attached to bromine) being distinct. - Signals for the phenoxy ring carbons, including a characteristic quartet for the carbon bearing the CF₃ group due to C-F coupling. - A signal for the CF₃ carbon itself, also appearing as a quartet. |
| ¹⁹F NMR | - A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be indicative of the electronic environment of the phenyl ring.[13][14] |
| Mass Spec (HRMS) | - A molecular ion peak [M]+ and/or [M+H]+ corresponding to the exact mass of the compound. - A characteristic isotopic pattern for the [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, confirming the presence of one bromine atom. |
| FTIR | - C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹). - C=N and C=C stretching vibrations for the pyrimidine ring (~1550-1650 cm⁻¹). - Strong C-F stretching bands for the CF₃ group (~1100-1350 cm⁻¹). - C-O-C (ether) stretching vibrations (~1200-1250 cm⁻¹).[15] |
Applications in Research and Drug Development
This compound is not an end product but a strategic building block for creating diverse molecular libraries for high-throughput screening and lead optimization.
Privileged Scaffold in Medicinal Chemistry
The pyrimidine core is a "privileged scaffold," meaning it is a structural motif that is capable of binding to a variety of biological targets.[16][17] Derivatives of pyrimidine are found in numerous FDA-approved drugs, including anticancer and antiviral agents.[18][19]
Role of Key Functional Groups
-
5-Bromo Group: As previously discussed, this is the primary site for diversification via cross-coupling, allowing medicinal chemists to systematically explore the chemical space around the core scaffold to optimize binding and other properties.[9][20]
-
Trifluoromethyl Group: The incorporation of a CF₃ group is a well-established strategy in modern drug design.[3][21] It often leads to:
-
Increased Lipophilicity: Enhancing membrane permeability and cellular uptake.[1][2]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[2]
-
Improved Binding Affinity: The strong electronegativity of the CF₃ group can alter the electronic properties of the molecule, leading to more favorable interactions with protein targets.[1]
-
-
Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the two aromatic ring systems to adopt an optimal orientation for binding within a target's active site.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. 5-Bromo-2-(trifluoromethyl)pyrimidine CAS 799557-86-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(三氟甲基)苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. researchgate.net [researchgate.net]
- 17. growingscience.com [growingscience.com]
- 18. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 19. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 20. (PDF) Microwave-Assisted Palladium-Catalyzed C–C Coupling [research.amanote.com]
- 21. jelsciences.com [jelsciences.com]
Therapeutic Applications of Trifluoromethyl Phenoxy Pyrimidine Derivatives
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integration of fluorine into heterocyclic scaffolds has revolutionized medicinal chemistry, with the trifluoromethyl (
This guide provides a technical deep-dive into the therapeutic utility of these derivatives, focusing on their emerging role as Tyrosine Kinase Inhibitors (TKIs) in oncology and their potential in antiviral therapeutics . It details the chemical rationale, structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for their evaluation.
Chemical Rationale: The Fluorine & Ether Effect
To design effective drugs in this class, one must understand the synergistic effects of the core moieties:
-
The Trifluoromethyl Group (
):-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing a
group at the C2 or C6 position of the pyrimidine ring blocks oxidative metabolism (e.g., by Cytochrome P450s), significantly extending the drug's half-life ( ). -
Lipophilicity: The
group increases the partition coefficient (LogP), facilitating passive diffusion across cell membranes to reach intracellular kinase domains.
-
-
The Phenoxy Linker (
):-
Bioisosterism: The ether oxygen acts as a bioisostere to the amino (
) linker found in many approved kinase inhibitors (e.g., Gefitinib). Unlike the amine, the ether oxygen is not a hydrogen bond donor, which alters the solvation profile and can improve selectivity by avoiding non-specific H-bond interactions in the ATP-binding pocket. -
Conformational Flexibility: The
bond angle ( ) allows the pendant phenyl ring to adopt conformations that maximize -stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the active site.
-
Therapeutic Areas & Mechanisms
3.1 Oncology: EGFR and VEGFR Kinase Inhibition
The primary therapeutic application of trifluoromethyl phenoxy pyrimidines is the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[1]
-
Mechanism of Action: These small molecules function as Type I or Type II ATP-competitive inhibitors .
-
The pyrimidine nitrogen atoms (N1/N3) typically form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).
-
The phenoxy group extends into the hydrophobic back pocket, often interacting with the "gatekeeper" residue.
-
The
group occupies hydrophobic pockets, displacing water molecules and providing an entropic gain in binding affinity.
-
Case Study: Compound 9u
Recent studies have highlighted derivatives like Compound 9u (a 5-trifluoromethylpyrimidine derivative), which exhibits nanomolar potency against EGFR
3.2 Infectious Diseases: Antiviral Potential
While less developed than oncology, this scaffold shows promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI) or viral polymerase inhibitor.
-
Target: Viral RNA-dependent RNA polymerase (RdRp).[2]
-
Mechanism: The lipophilic nature of the scaffold allows it to bind to allosteric hydrophobic pockets on the viral enzyme, inducing a conformational change that renders the catalytic site inactive.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical SAR features of the scaffold.
Caption: SAR analysis of trifluoromethyl phenoxy pyrimidine derivatives highlighting the functional roles of the
Synthetic Pathway & Manufacturing
The synthesis of these derivatives typically follows a convergent route. The key challenge is the introduction of the phenoxy group via Nucleophilic Aromatic Substitution (
General Synthetic Scheme:
-
Cyclization: Condensation of ethyl trifluoroacetoacetate with an amidine (e.g., acetamidine or thiourea) to form the pyrimidinol core.
-
Chlorination: Conversion of the hydroxyl group to a chloride using Phosphorous Oxychloride (
). -
Etherification (
): Reaction of the chloropyrimidine with a substituted phenol in the presence of a base ( or ).
Caption: Convergent synthetic route for trifluoromethyl phenoxy pyrimidine derivatives via chlorination and SnAr etherification.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these derivatives.
Protocol A: Chemical Synthesis (Nucleophilic Substitution)
Objective: To synthesize 4-(2-fluoro-4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine.
-
Reagents: 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq), 2-fluoro-4-nitrophenol (1.1 eq), Anhydrous Potassium Carbonate (
, 2.0 eq), DMF (Dimethylformamide). -
Procedure:
-
Charge a round-bottom flask with 4-chloro-6-(trifluoromethyl)pyrimidine (e.g., 1.0 g) and DMF (10 mL).
-
Add 2-fluoro-4-nitrophenol and
.[3] -
Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour reaction mixture into ice-cold water (50 mL). The product typically precipitates. Filter the solid.
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
-
Validation: Confirm structure via
-NMR (look for phenoxy protons at 7.0–8.0 ppm) and -NMR (distinct singlet).
-
Protocol B: EGFR Kinase Inhibition Assay (ADP-Glo)
Objective: To determine the
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Reagents: Recombinant EGFR (human), Poly(Glu,Tyr) substrate, Ultra-Pure ATP, Test Compound.
-
Workflow:
-
Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Dosing: Add 4
L of Test Compound (serially diluted in DMSO) to a 384-well white plate. -
Reaction: Add 4
L of Kinase/Substrate mix. Incubate 10 min at RT. -
Initiation: Add 2
L of ATP (at concentration, typically 10 M). Incubate for 60 min at RT. -
Termination: Add 10
L ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 min. -
Detection: Add 20
L Kinase Detection Reagent (converts ADP to light). Incubate 30 min. -
Readout: Measure luminescence on a plate reader (e.g., BioTek Synergy).[4]
-
-
Analysis: Plot RLU (Relative Light Units) vs. log[Concentration]. Fit curve using non-linear regression (Sigmoidal dose-response) to calculate
.
Quantitative Data Summary
The following table summarizes typical potency ranges for optimized derivatives in this class against key cancer cell lines.
| Cell Line | Tissue Origin | Target | Typical IC50 Range ( | Reference Standard |
| A549 | Lung Carcinoma | EGFR (WT) | 0.3 – 5.0 | Gefitinib ( |
| H1975 | NSCLC | EGFR (T790M) | 0.5 – 8.0 | Osimertinib ( |
| MCF-7 | Breast Cancer | Estrogen/Kinase | 2.0 – 10.0 | Tamoxifen |
| PC-3 | Prostate Cancer | Multiple Kinases | 3.0 – 12.0 | Docetaxel |
Note: Values are representative of "hit-to-lead" compounds in this chemical series. Optimization of the phenoxy ring substituents (e.g., adding amide or morpholine tails) can drive potency into the nanomolar range.
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate (Intermediate Protocol). Source: AIP Publishing URL:[Link][5]
-
EGFR Kinase Assay Protocol (ADP-Glo). Source: Promega Corporation URL:[Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. Source: Journal of Research in Applied Sciences and Biotechnology URL:[Link]
Sources
Molecular weight and physical characteristics of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
[1][2][3]
Executive Summary & Chemical Identity
This compound is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a critical scaffold in the development of kinase inhibitors and agrochemicals, leveraging the electron-deficient pyrimidine ring for further functionalization (typically via palladium-catalyzed cross-couplings at the 5-position).
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₆BrF₃N₂O |
| Molecular Weight | 319.08 g/mol |
| CAS Number | Note: Often custom-synthesized; refer to specific vendor batch (e.g., Angene, ChemSRC). |
| SMILES | FC(F)(F)c1cccc(Oc2ncc(Br)cn2)c1 |
| Core Scaffold | Pyrimidine ether |
Physicochemical Characteristics
Understanding the physical behavior of this compound is essential for assay development and formulation. The presence of the trifluoromethyl group (
Physical Properties Matrix
| Property | Value / Description | Relevance |
| Physical State | White to off-white crystalline solid | Handling & weighing precision. |
| Melting Point | 78–82 °C (Typical for class) | Purity indicator; solid-state stability. |
| Solubility | DMSO (>50 mM), DCM, Ethyl Acetate | Stock solution preparation. Insoluble in water. |
| LogP (Predicted) | ~3.8 – 4.2 | High membrane permeability; potential for non-specific binding. |
| tPSA | ~38.0 Ų | Good oral bioavailability predictor (Rule of 5 compliant). |
| pKa | ~1.0 (Pyrimidine N) | Neutral at physiological pH. |
Structural Analysis
-
Electronic Effects: The pyrimidine ring is electron-deficient, making the C-Br bond highly reactive towards oxidative addition (useful for Suzuki/Buchwald couplings).
-
Lipophilicity: The meta-trifluoromethyl phenoxy group acts as a "grease" element, improving the compound's interaction with hydrophobic pockets in protein targets (e.g., ATP binding sites).
Synthesis & Manufacturing Protocol
Expertise & Causality: The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme
Reagents: 5-Bromo-2-chloropyrimidine, 3-(Trifluoromethyl)phenol, Potassium Carbonate (
Figure 1: Step-wise synthesis workflow via Nucleophilic Aromatic Substitution (
Detailed Experimental Protocol
-
Activation: In a dry round-bottom flask, dissolve 3-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add anhydrous
(1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide. -
Addition: Add 5-bromo-2-chloropyrimidine (1.0 equiv) in one portion. The reaction is exothermic; ensure cooling if scaling up.
-
Reaction: Heat the mixture to 60–80 °C. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The chloride displacement is usually complete within 4–6 hours.
-
Workup (Self-Validating Step): Pour the reaction mixture into ice-water.
-
Observation: A white precipitate should form immediately (the product is hydrophobic).
-
Action: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, and dry over
.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Analytical Characterization (QC)
To ensure Trustworthiness of the material for biological assays, the following QC metrics must be met.
Quality Control Workflow
Figure 2: Analytical decision tree for validating compound integrity.
Diagnostic Spectral Features
-
NMR (DMSO-
):-
Pyrimidine Protons: A characteristic singlet (2H) around
8.8–9.0 ppm. The symmetry of the pyrimidine ring (positions 4 and 6 are equivalent) simplifies this signal. -
Phenoxy Protons: A multiplet (4H) in the aromatic region (
7.4–7.8 ppm). Look for the specific splitting pattern of the 3-substituted benzene ring.
-
-
LC-MS:
-
Expect a doublet isotopic pattern (
and ) of equal intensity at 319 and 321 due to the and isotopes.
-
Applications in Drug Discovery
This molecule is not typically a final drug but a Late-Stage Intermediate .
-
Suzuki-Miyaura Coupling: The C-Br bond is highly active. It can be coupled with aryl boronic acids to generate 2-phenoxy-5-arylpyrimidines, a privileged scaffold in kinase inhibitors (e.g., targeting EGFR or BTK).
-
Buchwald-Hartwig Amination: The bromine can be displaced by amines to create bi-functional ligands.
-
Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation at the phenyl ring, extending the half-life (
) of the final drug candidate.
References
-
PubChem Database. 5-Bromo-2-(trifluoromethyl)pyrimidine (Analog Reference). CID 33697963. Link
-
BenchChem Protocols.Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. (General
conditions for pyrimidine ethers). Link -
ChemicalBook. this compound Product Listings.Link
-
MDPI Molecules. Pyrimidines: A New Versatile Molecule in the Drug Development Field. (Review of pyrimidine ether scaffolds). Link
Technical Guide: The Role of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine in Kinase Inhibitor Discovery
Executive Summary
In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle serves as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP. 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine represents a critical, high-value intermediate within this domain. It functions as a bifunctional linchpin , enabling the rapid generation of diverse chemical libraries targeting Type I and Type II kinase inhibitors.
This guide provides an in-depth technical analysis of this scaffold, detailing its synthesis, structural activity relationships (SAR), and application in targeting oncogenic kinases such as VEGFR , JNK , and p38 MAPK .
Structural Biology & SAR Rationale
The utility of this compound stems from its precise geometric and electronic properties, which map distinctively onto the kinase ATP-binding pocket.
The Pharmacophore Triad
| Component | Chemical Feature | Biological Function (SAR) |
| Pyrimidine Core | Electron-deficient Heterocycle | Acts as a template for hydrogen bonding. The Nitrogen atoms can accept H-bonds from the hinge region (e.g., Met, Glu residues). |
| 5-Bromo Position | Electrophilic Handle | A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the "Hinge Binder" or "Solubilizing Tail". |
| 2-Phenoxy Moiety | Flexible Ether Linkage | Directs the 3-(trifluoromethyl)phenyl group into the hydrophobic Back Pocket II or Allosteric Pocket (DFG-out), crucial for selectivity. |
| 3-CF3 Group | Lipophilic/Metabolic Shield | Enhances metabolic stability (blocks oxidation) and increases potency via hydrophobic interactions and halogen bonding. |
Visualization of the SAR Logic
Figure 1: Structural Activity Relationship (SAR) map of the scaffold, highlighting the divergent roles of the 5-bromo and 2-phenoxy vectors.
Chemical Synthesis & Protocols
The synthesis of this core requires a nucleophilic aromatic substitution (
Synthesis of the Core Intermediate
Reaction: 5-Bromo-2-chloropyrimidine + 3-(Trifluoromethyl)phenol
Experimental Protocol
-
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
3-(Trifluoromethyl)phenol (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
).
-
-
Procedure:
-
Charge a reaction vessel with 5-bromo-2-chloropyrimidine and
in DMF (concentration ~0.5 M). -
Add 3-(trifluoromethyl)phenol dropwise at room temperature.
-
Heat the mixture to 80–90°C under an inert atmosphere (
) for 4–6 hours. -
Self-Validation Point: Monitor by TLC (Hexane:EtOAc 4:1). The starting chloropyrimidine (
) should disappear, replaced by the product ( ).
-
-
Work-up:
-
Cool to RT and pour into ice-water (5x reaction volume).
-
Extract with Ethyl Acetate (3x). Wash organics with brine to remove residual DMF.
-
Dry over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
-
Causality: We use
Downstream Functionalization (Suzuki Coupling)
Objective: Install the kinase hinge-binding motif at the 5-position.
Experimental Protocol
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid / Ester (e.g., 4-aminophenylboronic acid) (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution) -
Solvent: DME (Dimethoxyethane) or Dioxane.
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical to prevent Pd oxidation).
-
Combine reactants and catalyst in the solvent system.
-
Heat to reflux (approx. 90–100°C) for 12 hours.
-
Self-Validation Point: The appearance of a fluorescent spot on TLC often indicates the formation of the biaryl system.
-
-
Mechanism: The 5-bromo position undergoes oxidative addition with
, followed by transmetallation with the boronic acid and reductive elimination to form the C-C bond [2].
Applications in Kinase Discovery[2][3][4][5]
This scaffold has been pivotal in the discovery of inhibitors for several kinase families.
Target: Angiogenesis (VEGFR/Tie-2)
Patent literature highlights the use of 5-bromo-2-phenoxypyrimidines as precursors for VEGFR-2 (KDR) and Tie-2 inhibitors. The 2-phenoxy group mimics the hydrophobic interactions found in the binding of Type II inhibitors (like Sorafenib), while the pyrimidine N1 interacts with the hinge region backbone [3].
Target: Stress Pathways (JNK/p38 MAPK)
Inhibitors of c-Jun N-terminal kinases (JNK) often utilize a 2-phenoxypyrimidine or 2-phenoxypyridine core. The 3-CF3 group on the phenoxy ring is specifically optimized to fill the hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity over other kinases like CDK2 [4].
Comparative Data: Scaffold Efficacy
| Scaffold Type | Target Kinase | Selectivity Driver | Key Reference |
| 2-Phenoxypyrimidine | JNK3 / p38 | 3-CF3-phenoxy fills DFG-out pocket | [Song et al., 2011] |
| 2-Aminopyrimidine | CDK / Aurora | Hinge binding via N-H...N | Generic Kinase Core |
| 2-Phenoxypyridine | VEGFR | Similar to pyrimidine but less polar | [Patent US6921763] |
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis pathway starting from the core intermediate.
Figure 2: Divergent synthesis workflow utilizing the 5-bromo handle for library generation.
References
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011). Link:[Link]
- Pyrazolopyrimidines as therapeutic agents (Patent).
- Heterocyclic modulators of GPR119 for treatment of disease.
Sources
A Researcher's Guide to the Safe Handling of Brominated Pyrimidines: From Hazard Assessment to Disposal
Introduction
Brominated pyrimidines are a cornerstone of modern medicinal chemistry and drug development. Their unique chemical architecture makes them invaluable synthons for creating novel therapeutics, often through transition metal-catalyzed cross-coupling reactions.[1] These halogenated heterocycles are instrumental in the synthesis of a wide array of biologically active molecules.[2] However, the very reactivity that makes them synthetically useful also imparts a significant hazard profile. The incorporation of bromine into the pyrimidine scaffold fundamentally alters its toxicological and reactive properties, necessitating a robust and informed approach to safety.
This guide provides researchers, scientists, and drug development professionals with an in-depth framework for safely handling brominated pyrimidines in a laboratory setting. Moving beyond a simple checklist, we will explore the causality behind safety protocols, grounded in authoritative standards from bodies such as the Occupational Safety and Health Administration (OSHA). The goal is to empower scientific staff with the expertise to conduct a thorough risk assessment, implement appropriate controls, and respond effectively to emergencies, ensuring both personal safety and scientific integrity.
Deconstructing the Hazard Profile of Brominated Pyrimidines
A comprehensive understanding of the risks associated with brominated pyrimidines begins with recognizing the contributions of both the pyrimidine core and the halogen substituent.
-
The Pyrimidine Core: The parent pyrimidine molecule is a flammable liquid and vapor.[3][4] While many brominated derivatives are solids, this underlying flammability should not be disregarded, especially when working with solutions or melts.
-
The Influence of Bromination: The addition of one or more bromine atoms is the primary driver of the hazard profile. Bromine is a highly corrosive and toxic element.[5][6] Consequently, brominated organic compounds are often classified as:
-
Irritants: Causing significant irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[7][8]
-
Toxic: Posing a health risk if ingested, inhaled, or absorbed through the skin.[9]
-
Environmentally Hazardous: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[10][11]
-
Globally Harmonized System (GHS) Classification: A Common Framework
The GHS provides a standardized approach to hazard communication. For a typical brominated pyrimidine, such as 5-Bromopyrimidine, the Safety Data Sheet (SDS) will display specific pictograms and hazard statements that immediately convey the primary risks.[7][12]
Caption: GHS Hazard Classification for 5-Bromopyrimidine.
The Safety Data Sheet (SDS): Your Primary Intelligence Document
The SDS is the most critical document for the safe handling of any chemical. Mandated by OSHA's Hazard Communication Standard (HCS), it provides comprehensive information from the manufacturer.[13][14] Researchers must review the SDS before starting any new procedure involving a brominated pyrimidine.
Key SDS Sections to Scrutinize:
| Section Number | Section Title | What to Look For with Brominated Pyrimidines |
| 2 | Hazard(s) Identification | GHS Classification, signal words ("Warning" or "Danger"), and all H-statements (e.g., H315, H319, H335).[7][8] |
| 4 | First-Aid Measures | Specific instructions for inhalation, skin/eye contact, and ingestion. Note required flushing times.[15] |
| 6 | Accidental Release Measures | Recommended procedures for spill containment and cleanup, including required PPE and absorbent materials.[10] |
| 7 | Handling and Storage | Crucial information on incompatible materials (e.g., strong oxidizing agents, bases) and required storage conditions (e.g., cool, dry, well-ventilated).[3][16] |
| 8 | Exposure Controls/Personal Protection | Mandated engineering controls (e.g., fume hood), and specific recommendations for PPE, including glove type. |
| 10 | Stability and Reactivity | Conditions to avoid (e.g., heat, moisture) and hazardous decomposition products (e.g., hydrogen bromide, oxides of nitrogen).[17] |
| 13 | Disposal Considerations | Guidance on proper disposal, confirming the material should be treated as hazardous waste.[7] |
Proactive Safety: Risk Assessment and Hazard Mitigation
Effective laboratory safety is proactive, not reactive. Before any experiment, a thorough risk assessment must be performed, guided by the hierarchy of controls, which prioritizes the most effective measures.[13]
Caption: A systematic workflow for laboratory risk assessment.
Key Controls for Brominated Pyrimidines:
-
Engineering Controls: The use of a certified chemical fume hood is mandatory for all manipulations of brominated pyrimidines, including weighing, transfers, and reactions.[6][18] This is the primary method for preventing inhalation exposure. The workspace should also have immediate access to a safety shower and an eyewash station.
-
Administrative Controls: A well-documented Standard Operating Procedure (SOP) is essential.[5] This SOP should detail every step of the process, from material retrieval to waste disposal. All personnel must be trained on the specific hazards and the SOP before beginning work.
Laboratory Protocols: Safe Handling and Storage
Adherence to strict protocols is critical to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
PPE is the last line of defense, but it is a critical one. The correct selection and use of PPE are non-negotiable.[19][20]
Caption: Decision tree for selecting appropriate PPE.
-
Eye Protection: ANSI-rated chemical splash goggles are the minimum requirement.[21] For operations with a higher risk of splashing, such as transferring larger volumes or working with reactions under pressure, a face shield must be worn over the goggles.[21]
-
Hand Protection: Nitrile gloves are suitable for incidental contact but should be removed and replaced immediately upon contamination.[22] For cleaning spills or situations requiring extended contact, heavier-duty gloves such as neoprene should be used. Always consult the glove manufacturer's resistance guide.[22]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[21] Long pants and closed-toe shoes are mandatory.
Experimental Protocol: Weighing and Transferring a Solid Brominated Pyrimidine
This protocol exemplifies a self-validating system where checks and safety measures are integrated at each step.
-
Preparation: a. Don all required PPE (chemical splash goggles, nitrile gloves, lab coat). b. Confirm the chemical fume hood is operational (check airflow monitor). c. Designate a specific area within the fume hood for the handling task. Cover the surface with absorbent, disposable bench paper. d. Assemble all necessary equipment (spatula, weigh boat, receiving flask, waste container) within the fume hood.
-
Execution: a. Retrieve the chemical container from its designated storage location. b. Inside the fume hood, carefully open the container, pointing the lid away from you. c. Use a clean spatula to transfer the approximate amount of solid to the weigh boat on a tared balance (if the balance is inside the hood) or into a tared, sealed container for weighing outside the hood. d. Causality: Performing this transfer slowly and deliberately minimizes the generation of airborne dust particles, which pose a significant inhalation hazard. e. Carefully add the weighed solid to the reaction vessel. f. Tightly seal the source container and wipe it down with a damp cloth before returning it to storage.
-
Cleanup: a. Dispose of the used weigh boat, contaminated bench paper, and any used cleaning materials into a designated solid hazardous waste container. b. Wipe down the spatula and the work surface inside the fume hood. c. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste container. d. Wash hands thoroughly with soap and water.
Storage Requirements
Proper storage is essential to prevent degradation, reactions, and accidental exposure.[23]
-
Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3]
-
Keep containers tightly closed to prevent the release of vapors and absorption of moisture.[7]
-
Segregate from incompatible materials, particularly strong bases, acids, and oxidizing agents.[24][25] Consult the SDS for a full list of incompatibilities.
-
Ensure storage cabinets are appropriately rated for the hazards present (e.g., flammable storage cabinet if dissolved in a flammable solvent).[23]
Emergency Preparedness and Response
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
Spill Response
The response procedure depends on the scale of the spill.[18]
-
Small Spill (<100 mL or a few grams, contained within a fume hood):
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including heavier-duty gloves (e.g., neoprene) and eye protection.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a liquid spill.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Report: Document the incident according to your institution's policy.
-
-
Large Spill (outside of a fume hood or of significant volume):
-
EVACUATE: Immediately evacuate the laboratory, alerting all personnel.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
CALL FOR HELP: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and quantity spilled.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.[7]
-
Skin Contact: Immediately go to the nearest safety shower or drench hose.[26] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[15] Seek medical attention afterward.
-
Eye Contact: Immediately proceed to an eyewash station. Hold the eyelids open and flush the eyes with a gentle stream of water for at least 15 minutes.[7][15] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [3] Rinse the mouth with water and seek immediate medical attention. Show the medical personnel the SDS for the substance.
Waste Disposal
All materials contaminated with brominated pyrimidines, including excess reagents, reaction mixtures, contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[27]
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams, as disposal costs and methods differ.
-
Containerization: Use a designated, properly labeled hazardous waste container with a secure lid. The label should clearly state "Hazardous Waste," list all contents (including solvents), and display the appropriate hazard pictograms.
-
Disposal: Follow your institution's EHS procedures for waste pickup and disposal. Never pour brominated pyrimidine waste down the drain or place it in the regular trash.[27]
Conclusion
Brominated pyrimidines are powerful tools in the arsenal of the research chemist. However, their utility is matched by their potential hazards. A culture of safety, built upon a foundation of knowledge, proactive risk assessment, and strict adherence to established protocols, is paramount. By understanding the "why" behind each safety measure—from the mandatory use of a fume hood to the specific actions required during a spill—researchers can mitigate risks effectively. Treating the Safety Data Sheet as a primary scientific document and integrating the hierarchy of controls into every experimental plan will ensure that the pursuit of novel discoveries is conducted with the highest standards of safety and responsibility.
References
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
-
U.S. Chemical Safety Board. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]
-
Creative Safety Supply. (2024, February 27). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]
-
European Chemicals Agency (ECHA). REACH registrations for 5-bromo-4-(bromomethyl)pyrimidine. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Infocard for 5-bromo-4-(bromomethyl)pyrimidine. Available at: [Link]
-
University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]
-
Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Available at: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
European Chemicals Agency (ECHA). Industry classifications for 5-bromo-4-(bromomethyl)pyrimidine. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance identity for 5-bromo-4-(bromomethyl)pyrimidine. Available at: [Link]
-
European Chemicals Agency (ECHA). Regulatory activities for 2,4-dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine. Available at: [Link]
-
Massachusetts Institute of Technology. PSFC Halogenated Solvents Safety Operating Procedure. Available at: [Link]
-
Airgas. (2017, May 16). Bromotrifluoromethane and Methanol - Safety Data Sheet. Available at: [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. Available at: [Link]
-
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. Available at: [Link]
-
GOV.UK. Bromine: incident management. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link] (Note: A direct deep link may not be stable; search for Bromine SDS on the site).
-
Providence College. Bromine in orgo lab SOP. Environmental Health and Safety. Available at: [Link]
-
University of Washington. Standard Operating Procedure for Laboratories: BROMINE. Available at: [Link]
-
University Name (Example). Standard Operating Procedure: Bromine. Available at: [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (LCSS for Bromine). Available at: [Link]
-
MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available at: [Link]
-
PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Available at: [Link]
-
Texas Woman's University. ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. Available at: [Link]
-
Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(36), 4875-4878. Available at: [Link]
-
American Chemical Society. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Request PDF: Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]
-
Elsevier ScienceDirect. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Available at: [Link]
Sources
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. mdpi.com [mdpi.com]
- 12. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. combi-blocks.com [combi-blocks.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. carlroth.com [carlroth.com]
- 18. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 19. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 20. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 21. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 22. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 23. connmaciel.com [connmaciel.com]
- 24. ushazmatstorage.com [ushazmatstorage.com]
- 25. fishersci.com [fishersci.com]
- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Phenoxy Pyrimidines via Nucleophilic Aromatic Substitution
For: Researchers, scientists, and drug development professionals.
Introduction
Phenoxy pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] The synthesis of these vital structures is most commonly achieved through nucleophilic aromatic substitution (SNAr), a versatile and powerful reaction for forming aryl-ether bonds.[4][5] This guide provides a comprehensive overview of the SNAr mechanism for the synthesis of phenoxy pyrimidines, detailed experimental protocols, and insights into reaction optimization.
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is inherently electron-deficient. This π-deficiency facilitates nucleophilic attack, making it an excellent substrate for SNAr reactions.[4][6] By understanding the underlying principles and critical parameters of this reaction, researchers can efficiently synthesize diverse libraries of phenoxy pyrimidine derivatives for various applications.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction for the formation of phenoxy pyrimidines proceeds through a two-step addition-elimination mechanism.[7][8][9]
-
Nucleophilic Attack: The reaction is initiated by the attack of a phenoxide nucleophile on an electron-deficient carbon atom of the pyrimidine ring that bears a suitable leaving group (e.g., a halogen).[9] This step is typically the rate-determining step of the reaction.[10][11] The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][12]
-
Leaving Group Elimination: In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final phenoxy pyrimidine product.[7]
Causality Behind Experimental Choices:
-
Substrate: The pyrimidine ring must be "activated" towards nucleophilic attack. This is achieved by the presence of the ring nitrogens which are electron-withdrawing, and often supplemented by other electron-withdrawing groups (EWGs) on the ring.[9][13] The positions most susceptible to nucleophilic attack are C2, C4, and C6, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms.[6][11]
-
Leaving Group: The nature of the leaving group is crucial. The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[14] This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon more electrophilic and susceptible to attack.[7][14]
-
Nucleophile: Phenols are used as the precursor to the active phenoxide nucleophile. The phenoxide is generated in situ through the use of a base. The nucleophilicity of the phenoxide can be influenced by substituents on the phenol ring.
-
Base: A base is required to deprotonate the phenol, forming the more potent phenoxide nucleophile.[14] The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (TEA).[13][15]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions.[13][14] These solvents can solvate the cation of the phenoxide salt, leaving a more "naked" and reactive anionic nucleophile.[14]
Caption: Generalized SNAr mechanism for phenoxy pyrimidine synthesis.
Experimental Protocols
General Protocol for the Synthesis of a 4-Phenoxy-2-substituted-pyrimidine
This protocol describes a general procedure for the reaction of a substituted 4-chloropyrimidine with a phenol.
Materials:
-
Substituted 2,4-dichloropyrimidine (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2,4-dichloropyrimidine (1.0 eq) and the substituted phenol (1.1 eq).
-
Add anhydrous DMF to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.[16] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with water.
-
If a precipitate does not form, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[16]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure phenoxy pyrimidine.
Protocol for Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times.[13]
Materials:
-
Substituted 4-chloropyrimidine (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Triethylamine (TEA) (1.5-2.0 eq)[16]
-
Anhydrous propanol
Procedure:
-
In a microwave reaction vial, combine the 4-chloropyrimidine derivative (1.0 eq) and the phenol (1.1 eq).[16]
-
Add anhydrous propanol and the triethylamine (1.5-2.0 eq).[16]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to 120–140 °C for 15–30 minutes.[16] Monitor for completion by TLC or LC-MS.
-
After cooling, the reaction mixture can be worked up as described in the general protocol.
Caption: A typical experimental workflow for phenoxy pyrimidine synthesis.
Data Presentation: Factors Influencing Reaction Success
The success of the SNAr reaction is highly dependent on several factors. The following table summarizes key considerations and provides guidance for optimizing the reaction conditions.
| Factor | Key Considerations & Optimization Strategies |
| Substrate Electronics | Pyrimidine rings with additional electron-withdrawing groups (e.g., -NO₂, -CN) will react faster. Electron-donating groups can hinder the reaction.[13][17] |
| Regioselectivity | In di- or tri-halopyrimidines, the position of substitution is influenced by the electronic environment. The C4 and C6 positions are generally more reactive than the C2 position due to greater stabilization of the Meisenheimer intermediate.[18][19] However, substituents can alter this selectivity.[19] |
| Nucleophile Strength | Phenols with electron-donating groups are more acidic and form phenoxides more readily, but the resulting phenoxide is less nucleophilic. Conversely, phenols with electron-withdrawing groups are less acidic but form more nucleophilic phenoxides. A balance must be struck. |
| Base Strength | A base that is strong enough to deprotonate the phenol but not so strong as to cause side reactions is ideal. For less acidic phenols, a stronger base like NaH may be necessary. For more acidic phenols, a weaker base like K₂CO₃ is often sufficient. |
| Solvent Choice | Polar aprotic solvents (DMF, DMSO) are generally the best choice.[14] In some cases, for highly activated substrates, less polar solvents like toluene can be used.[17] |
| Temperature | Many SNAr reactions require heating to proceed at a reasonable rate.[13][16] Temperatures typically range from 80 °C to reflux. Microwave heating can be a powerful tool to accelerate slow reactions.[16] |
| Side Reactions | Hydrolysis of the starting material or product can occur if water is present, especially at high temperatures.[16][20] Using anhydrous conditions can mitigate this. For dichloropyrimidines, di-substitution can be a competing reaction. Using a slight excess of the pyrimidine or carefully controlling the stoichiometry can favor mono-substitution. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following self-validating measures are essential:
-
Monitoring Reaction Progress: Always monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the formation of side products.
-
Characterization of Products: The structure and purity of the final product must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Control Experiments: When optimizing a new reaction, running control experiments (e.g., without the base or with a different solvent) can provide valuable insights into the reaction mechanism and the role of each component.
By adhering to these principles and protocols, researchers can confidently and efficiently synthesize a wide array of phenoxy pyrimidine derivatives for their specific research needs.
References
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Pyrimidine - Wikipedia. Wikipedia. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]
-
Pyrimidines. University of Calgary. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]
-
Ch28: Pyrimidines, Purines. University of Calgary. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers. Available at: [Link]
-
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at: [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. SciSpace. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. Available at: [Link]
- Aromatic Nucleophilic Substitution. Unknown Source.
-
Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B - RSC Publishing. Available at: [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. growingscience.com [growingscience.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. d-nb.info [d-nb.info]
Application Note: Functionalization of the 5-Bromo Position in Trifluoromethyl Phenoxy Pyrimidines
Executive Summary & Strategic Analysis
The 5-bromo-x-(trifluoromethyl)-y-phenoxypyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., analogues of various tyrosine kinase inhibitors). The functionalization of the 5-position is critical because it occupies a vector often solvent-exposed in ATP-binding pockets, allowing for solubility-enhancing or potency-driving modifications.
The Chemical Challenge: Electronic Dissonance
Successful functionalization requires navigating conflicting electronic signals:
-
The Pyrimidine Core: Inherently electron-deficient (π-deficient), making the C-Br bond less prone to oxidative addition compared to electron-rich aryl bromides.
-
The Trifluoromethyl Group (CF₃): A strong
-withdrawing group that further deactivates the ring, potentially stabilizing the C-Br bond against Pd(0) insertion but increasing susceptibility to nucleophilic attack at other positions (S_NAr). -
The Phenoxy Group: An electron-donating group (EDG) by resonance but withdrawing by induction. Its positioning (typically C4 or C2) is crucial; it mitigates some electron deficiency but introduces steric bulk.
Core Directive: Standard "textbook" coupling conditions often fail here due to catalyst poisoning by the pyrimidine nitrogens or competitive dehalogenation. This guide details three robust, field-proven protocols to overcome these barriers.
Decision Logic & Workflow
The following decision tree illustrates the selection of the optimal protocol based on the desired downstream functionality.
Figure 1: Strategic decision matrix for selecting the appropriate functionalization pathway based on the target moiety.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Objective: Introduction of aryl or heteroaryl groups. Challenge: Pyrimidine nitrogens can coordinate to Pd, arresting the catalytic cycle. The electron-poor ring requires a catalyst system that facilitates oxidative addition without succumbing to dehalogenation.
The System: Pd(dppf)Cl₂ · DCM / K₃PO₄
We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) . The large bite angle of the dppf ligand enforces a geometry that resists displacement by the pyrimidine nitrogens. Potassium phosphate is chosen over carbonates to minimize base-sensitive hydrolysis of the CF₃ group.
Step-by-Step Methodology
-
Preparation: In a reaction vial, charge 5-bromo-pyrimidine substrate (1.0 equiv), Aryl-Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1) . The water is non-negotiable; it solubilizes the inorganic base and facilitates the transmetallation step.
-
Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (5 mol%). Note: Add catalyst last to minimize oxidation.
-
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of the Br-isotope pattern (1:1) and emergence of the product mass.[1]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Insight: If the boronic acid is protodeboronated (common with 2-heteroaryl boronates), switch to the corresponding pinacol ester and use Pd(dtbpf)Cl₂ (a more sterically demanding variant).
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Objective: Introduction of amine functionality (e.g., morpholine, piperazine, anilines). Challenge: Reductive elimination is the rate-determining step for electron-deficient halides. Standard ligands (BINAP) often fail.
The System: BrettPhos Pd G4 / NaOtBu
BrettPhos is the "gold standard" ligand for heteroaryl halides. It is electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination). We recommend the G4 precatalyst to ensure rapid initiation at lower temperatures.
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon. Moisture kills this reaction.
-
Reagents: Charge Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Warning: If the substrate contains base-sensitive groups (e.g., esters), switch base to Cs₂CO₃ and run longer.
-
-
Catalyst: Add BrettPhos Pd G4 (2–4 mol%).
-
Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M concentration). t-Amyl alcohol often allows for higher temperatures with lower pressure buildup.
-
Reaction: Heat to 80–100°C . Conversion is usually rapid (< 4 hours).
-
Purification: Filter through a Celite pad to remove Pd black before column chromatography.
Protocol 3: TurboGrignard Metallation (Electrophile Trapping)
Objective: Accessing carboxylic acids (CO₂), aldehydes (DMF), or iodides (I₂). Challenge: Traditional Lithium-Halogen exchange (n-BuLi) is too aggressive. It will attack the pyrimidine ring (nucleophilic addition) or cause "halogen dance" scrambling. Standard Grignard formation (Mg turnings) will not initiate on this electron-poor ring.
The System: Knochel's TurboGrignard (iPrMgCl[2] · LiCl)
The TurboGrignard reagent allows for Br/Mg exchange at convenient temperatures (-15°C to 0°C) rather than cryogenic conditions (-78°C). The LiCl breaks up polymeric Mg aggregates, increasing the kinetic rate of exchange while maintaining thermodynamic stability of the resulting species.
Mechanism Visualization
Figure 2: Kinetic pathway for the Knochel TurboGrignard exchange. Note the mild temperature conditions preventing side reactions.[2]
Step-by-Step Methodology
-
Setup: Dry glassware thoroughly. Use anhydrous THF .
-
Exchange: Dissolve Substrate (1.0 equiv) in THF (0.5 M) and cool to -15°C (Ice/Salt bath).
-
Activation: Dropwise add iPrMgCl · LiCl (1.3 M in THF, 1.1 equiv).
-
Rate: Add over 5 minutes.
-
Incubation: Stir at -15°C for 30–60 minutes.
-
Check: Quench a small aliquot with D₂O and check by NMR/MS for the deuterated species to confirm exchange completion.
-
-
Trapping: Add the electrophile (e.g., dry CO₂ gas, DMF, or I₂ solution) at -15°C, then allow to warm to Room Temperature (RT).
-
Quench: Quench with sat. NH₄Cl (aq).
-
Caution: If making the carboxylic acid, the product will be in the aqueous basic layer. Acidify to pH 3 to extract.
-
Comparative Data Summary
| Feature | Suzuki-Miyaura | Buchwald-Hartwig | TurboGrignard Exchange |
| Primary Bond Formed | C-C (Aryl/Vinyl) | C-N (Amine) | C-E (Electrophile) |
| Key Reagent | Pd(dppf)Cl₂ / K₃PO₄ | BrettPhos Pd G4 / NaOtBu | iPrMgCl · LiCl |
| Temp Range | 80°C – 100°C | 80°C – 110°C | -15°C – 0°C |
| Tolerance | High (Water/Air tolerant) | Low (Needs dry/inert) | Moderate (Needs dry/inert) |
| Risk Factor | Protodeboronation of partner | Catalyst Poisoning | Over-metallation |
References
-
Knochel, P., et al. (2004).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.
-
Buchwald, S. L., et al. (2008). "Palladium-Catalyzed Amination of Aryl Halides with BrettPhos." Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BenchChem Application Note. (2025). "Buchwald-Hartwig Amination of 5-Bromopyrimidine."[4][5]
-
Sigma-Aldrich Technical Bulletin. "Selective Metalation and Additions using TurboGrignard."
Sources
- 1. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Selective Metalation and Additions [sigmaaldrich.cn]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromopyrimidines
Executive Summary
The amination of 5-bromopyrimidines represents a specific challenge in medicinal chemistry. Unlike the 2- and 4-positions, which are activated for Nucleophilic Aromatic Substitution (
However, the electron-deficient nature of the pyrimidine ring, combined with the high propensity for the ring nitrogens to coordinate with palladium (catalyst poisoning), often leads to stalled reactions or hydrodehalogenation. This guide outlines a self-validating protocol utilizing Third-Generation (G3) Buchwald Precatalysts to overcome these electronic and steric hurdles.
Mechanistic Intelligence & Catalyst Selection
To design a successful experiment, one must understand the failure modes. In 5-bromopyrimidine coupling, the two primary catalytic bottlenecks are Oxidative Addition (OA) and Reductive Elimination (RE) , which vary by ligand choice.[1][2]
The Ligand Dichotomy
Recent kinetic studies indicate a divergence in the rate-determining step (RDS) based on the ligand class used [1]:
-
BrettPhos System: The RDS is typically Oxidative Addition .[3] The sheer bulk of BrettPhos prevents catalyst poisoning by the pyrimidine nitrogens but makes the initial attack on the C-Br bond slower.
-
RuPhos System: The RDS is typically Reductive Elimination .[3] While RuPhos facilitates rapid OA, the steric bulk is slightly lower than BrettPhos, and the challenge shifts to expelling the product.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle with critical failure points (in red) specific to pyrimidines.[1]
Figure 1: Catalytic cycle for 5-bromopyrimidine amination highlighting specific deactivation pathways (red).[1]
Optimization Matrix: The "Art" of Conditions
Do not randomly screen. Use this matrix to select conditions based on your specific amine partner.
| Variable | Primary Amines (Anilines/Alkyl) | Secondary Amines (Cyclic/Acyclic) | Base-Sensitive / Protic Groups |
| Ligand | BrettPhos (First Choice) | RuPhos (First Choice) | tBuBrettPhos |
| Precatalyst | BrettPhos Pd G3 | RuPhos Pd G3 | tBuBrettPhos Pd G3 |
| Base | NaOtBu (Strong, Fast) | NaOtBu or Cs₂CO₃ | LHMDS or K₃PO₄ |
| Solvent | 1,4-Dioxane or Toluene | Toluene or t-Amyl Alcohol | THF or t-Butanol |
| Temp | 80–100 °C | 80–110 °C | 60–80 °C |
Key Insight: For 5-bromopyrimidines, avoid Pd(PPh₃)₄ or PdCl₂(dppf) .[1] These older generation catalysts lack the steric bulk to prevent the pyrimidine nitrogen from binding to the Pd center, leading to low conversion [2].
Standardized Protocol: G3 Precatalyst Method[1]
This protocol uses Buchwald G3 Precatalysts (e.g., BrettPhos Pd G3).[1][4] These are air-stable solids that generate the active L-Pd(0) species in situ upon deprotonation, ensuring a perfect 1:1 Ligand:Pd ratio and eliminating the need for glovebox handling of Pd(0) sources.[1]
Materials
-
Substrate: 5-Bromo-pyrimidine derivative (1.0 equiv)
-
Amine: 1.2 – 1.4 equiv[1]
-
Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)[1]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow
Figure 2: Operational workflow for G3 precatalyst amination.
Detailed Procedure
-
Solid Addition: To a dry reaction vial equipped with a magnetic stir bar, add the 5-bromopyrimidine (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G3 (0.02 mmol, 2 mol%).
-
Note: If the amine is a liquid, add it in Step 3.
-
-
Inerting: Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Crucial: Oxygen scavenges phosphines, killing the catalyst.
-
Solvation: Syringe in anhydrous 1,4-Dioxane (5 mL). If using a liquid amine, add it now via syringe.
-
Activation & Heating: Place the vial in a pre-heated block at 90 °C .
-
Observation: The solution should turn from pale yellow to a dark amber/brown. If it turns black immediately (Pd black precipitation), the catalyst has decomposed (likely wet solvent or oxygen ingress).[1]
-
-
Monitoring: Monitor via LCMS at 1 hour. 5-bromopyrimidines are often sluggish; if conversion is <50% at 2 hours, raise temperature to 100 °C.
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd residues and salts. Concentrate and purify via flash chromatography.
Self-Validating Troubleshooting Systems
A "self-validating" experiment provides visual or analytical cues when it is failing.[1]
| Observation | Diagnosis | Corrective Action |
| Immediate Pd Black formation | Catalyst death due to | Check solvent water content (Karl Fischer).[1] Ensure rigorous degassing. |
| Starting Material (SM) Stalled | Catalyst poisoning by product or SM.[1] | Switch to RuPhos (better turnover for some sterics) or increase catalyst loading to 5 mol%. |
| Hydrodehalogenation (Ar-H) | Beta-hydride elimination from amine.[1] | Switch solvent to t-Amyl Alcohol .[1] Avoid primary alcohols. Lower temperature. |
| Low Conversion (Liquid Amine) | Amine acting as a ligand (poison).[1] | Add amine slowly (syringe pump) to keep concentration low relative to catalyst.[1] |
References
-
Ligand Effects on Rate-Limiting Steps: Zhang, H., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction."[2] ACS Omega, 2020. [Link][1]
-
Precatalyst Efficiency (G3 Series): Bruno, N. C., et al. "Third Generation Buchwald Precatalysts."[1] Chemical Science, 2013. [Link]
-
Heterocycle Coupling Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]
Sources
- 1. BrettPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.com [scientificlabs.com]
Application Notes and Protocols for the Utilization of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine in Drug Discovery
Introduction: A Scaffold of Strategic Importance
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases and a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with a wide array of biological targets.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a particularly promising scaffold: 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine .
This molecule is ingeniously designed, incorporating three key pharmacophoric features:
-
The Pyrimidine Core: A versatile platform for molecular recognition, particularly in the ATP-binding sites of kinases.[3]
-
The 5-Bromo Substituent: A crucial synthetic handle that allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space and the optimization of lead compounds.[3][4]
-
The 2-[3-(trifluoromethyl)phenoxy] Group: This moiety enhances metabolic stability and increases lipophilicity, which can improve cell permeability. The trifluoromethyl group is a potent electron-withdrawing group and a bioisostere for other functionalities, often leading to enhanced binding affinity with target proteins.[5]
Collectively, these features render this compound an exceptional starting point for the development of novel therapeutics, particularly in oncology and virology.
Synthetic Pathways and Methodologies
The synthesis of the title scaffold and its subsequent derivatization are critical first steps in any drug discovery campaign. The following protocols are based on established synthetic transformations of related pyrimidine systems.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol starts from the commercially available 5-bromo-2-chloropyrimidine.
Reaction Scheme:
Caption: Synthesis of the core scaffold via SNAr.
Step-by-Step Procedure:
-
To a solution of 3-(trifluoromethyl)phenol (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetone, 10 mL/mmol of the limiting reagent), add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to form the corresponding phenoxide.
-
Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Causality Behind Choices: The C2-chloro position on the pyrimidine ring is highly activated towards nucleophilic substitution.[4] The use of a polar aprotic solvent like DMF facilitates the SNAr reaction, and a carbonate base is sufficient to deprotonate the phenol without causing unwanted side reactions.
Protocol 2: Derivatization via Suzuki Cross-Coupling
The 5-bromo position is ideal for introducing aryl or heteroaryl moieties through Suzuki cross-coupling, a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.
Experimental Workflow:
Caption: Workflow for derivatization via Suzuki coupling.
Step-by-Step Procedure:
-
In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the final 5-aryl/heteroaryl-2-[3-(trifluoromethyl)phenoxy]pyrimidine derivative.
Biological Evaluation and Application
Derivatives of this scaffold are anticipated to be potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[6] The following protocols are designed to assess the biological activity of newly synthesized compounds.
Target Profile: Kinase Inhibition
The pyrimidine scaffold is a well-established ATP-mimetic, making kinase inhibition a primary therapeutic hypothesis.[3] In particular, the Epidermal Growth Factor Receptor (EGFR) is a prominent target for pyrimidine-based inhibitors.[7]
EGFR Signaling Pathway and Inhibition:
Caption: Inhibition of the EGFR signaling pathway.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Kinase Inhibition Assay
To confirm direct target engagement, a biochemical kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a common method for this purpose.[6]
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR), the kinase substrate (a suitable peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the reaction mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) and Data
The rational design of potent drug candidates relies on a clear understanding of the structure-activity relationship. For the this compound scaffold, SAR exploration would logically proceed by modifying the 5-position.
| Compound ID | R Group at 5-Position | Target Cell Line/Kinase | IC50 (µM)[7] |
| 9u | (E)-3-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino) | A549 | 0.35 |
| MCF-7 | 3.24 | ||
| PC-3 | 5.12 | ||
| EGFR Kinase | 0.091 | ||
| 9v | (E)-3-((4-(3-(3-(trifluoromethyl)phenyl)acrylamido)phenyl)amino) | A549 | 0.41 |
| MCF-7 | 4.15 | ||
| PC-3 | 6.23 | ||
| EGFR Kinase | 0.102 |
Note: The data presented is for derivatives of a 5-(trifluoromethyl)pyrimidine scaffold, which serves as a close proxy for the anticipated activity profile of derivatives from the title scaffold.[7] The data indicates that complex amide-containing side chains at the aniline nitrogen, which would be introduced via coupling at the 5-bromo position, can lead to potent EGFR inhibition and cellular activity.[7]
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other targeted therapies. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the trifluoromethylphenoxy group, provides a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a systematic approach to the synthesis, derivatization, and biological evaluation of compounds based on this scaffold. Future work should focus on exploring a wide range of substituents at the 5-position to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates for a variety of diseases.
References
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]
-
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. Available at: [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
5-Bromo-2-(trifluoromethyl)pyrimidine. MySkinRecipes. Available at: [Link]
- CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative. Google Patents.
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. Google Patents.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Available at: [Link]
Sources
- 1. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Reaction conditions for lithiation of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
An Application Guide to the Synthesis of 5-Lithio-2-[3-(trifluoromethyl)phenoxy]pyrimidine via Lithium-Halogen Exchange
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the successful lithiation of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine, a key intermediate in the synthesis of various high-value molecules for the pharmaceutical and agrochemical industries. The protocol focuses on a highly efficient and regioselective lithium-halogen exchange reaction. We will delve into the mechanistic underpinnings of this transformation, explain the critical parameters that govern its success, and provide a step-by-step experimental procedure designed for reproducibility and safety. This guide is intended for researchers, chemists, and process development scientists who require a robust method for accessing the 5-lithiated pyrimidine intermediate for subsequent functionalization.
Introduction and Reaction Principle
The functionalization of heteroaromatic rings is a cornerstone of modern medicinal chemistry. Pyrimidine scaffolds, in particular, are prevalent in a multitude of biologically active compounds. Directing substitution to a specific position on the pyrimidine ring is often a synthetic challenge. The strategy of lithium-halogen exchange offers a powerful and precise solution.
For the substrate, this compound, the carbon-bromine bond at the C5 position is the most reactive site for this transformation. The reaction proceeds via a lithium-halogen exchange mechanism, which is significantly faster than deprotonation of any ring protons, especially at cryogenic temperatures.[1][2] The C-Li bond in organolithium reagents like n-butyllithium (n-BuLi) is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[3] This facilitates the exchange with the bromine atom, leading to the desired 5-lithiated intermediate. This intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles to install diverse functional groups at the C5 position.
Figure 1: General scheme for the lithium-halogen exchange of 5-bromopyrimidine.
Critical Reaction Parameters: The Science Behind the Protocol
The success of a lithiation reaction is highly dependent on rigorous control over several experimental variables. Understanding the causality behind these choices is paramount for achieving high yields and purity.
Choice of Lithiating Agent
-
n-Butyllithium (n-BuLi): This is the reagent of choice for lithium-halogen exchange on aryl bromides.[4] Its high basicity (pKa of butane ≈ 50) and nucleophilicity drive the exchange reaction efficiently. It is commercially available in hydrocarbon solvents (e.g., hexanes), which are compatible with the reaction.[5]
-
Lithium Diisopropylamide (LDA): While a very strong base, LDA is more sterically hindered and less nucleophilic than n-BuLi. It is typically used for deprotonation (ortho-lithiation) rather than halogen exchange.[6][7] Using LDA here could lead to incomplete reaction or side products, making n-BuLi the superior choice.
Solvent System
-
Tetrahydrofuran (THF): THF is an ideal solvent for this reaction. As a Lewis base, it solvates the lithium cation, breaking down the oligomeric aggregates in which n-BuLi typically exists (hexamers in cyclohexane, tetramers in ether).[5][8] This disaggregation increases the reactivity of the organolithium species.[9]
-
Anhydrous Conditions: All organolithium reagents react violently with protic sources, especially water.[10][11] The presence of moisture will quench the n-BuLi and the lithiated intermediate, leading to low or no yield of the desired product. Therefore, the use of anhydrous solvents and flame-dried glassware is non-negotiable.[12]
Temperature Control
-
Cryogenic Temperatures (-78 °C): Maintaining a very low temperature is the most critical parameter for this reaction.
-
Stability of the Intermediate: The 5-lithiated pyrimidine is highly reactive and thermally unstable. At higher temperatures, it can undergo decomposition or react with the solvent.
-
Preventing Side Reactions: n-BuLi can deprotonate THF, a reaction that becomes significant at temperatures above -40 °C.[9] Performing the reaction at -78 °C (a dry ice/acetone bath) effectively suppresses this side reaction.[13]
-
Minimizing Byproducts: Low temperatures minimize side reactions between the lithiated intermediate and the starting bromide.[1]
-
Safety and Handling of Organolithium Reagents
n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air.[4] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using proper air-free techniques (e.g., Schlenk line or glovebox).
Figure 2: Safety workflow for handling pyrophoric organolithium reagents.
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Inert Atmosphere: All glassware must be oven or flame-dried and cooled under a stream of dry nitrogen or argon.[12]
-
Quenching Station: Before starting, prepare a quenching beaker containing dry ice or isopropanol, located within the fume hood but away from the main reaction vessel.[10]
-
Fire Extinguisher: A Class D fire extinguisher (for combustible metals) must be immediately accessible. NEVER use a water or carbon dioxide extinguisher , as they react violently with organolithiums.[11]
Detailed Experimental Protocol
This protocol outlines the lithiation and subsequent quench with a generic electrophile. The quantities can be scaled as needed, with appropriate adjustments to reagent volumes and reaction times.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | >97% | Sigma-Aldrich | Ensure it is dry before use. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich | Store under inert gas in a refrigerator. Titrate periodically for accuracy. |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | From a sealed bottle or passed through a solvent purification system. |
| Electrophile (e.g., N,N-Dimethylformamide, DMF) | Anhydrous | Sigma-Aldrich | Must be anhydrous. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | Fisher Scientific | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |
| Round-bottom flask, dropping funnel, magnetic stirrer | - | - | All glassware must be flame-dried. |
| Syringes and needles | - | - | Dry in an oven before use. |
| Inert gas supply (Nitrogen or Argon) | High Purity | - |
Step-by-Step Procedure
Figure 3: Step-by-step experimental workflow for the lithiation-quench sequence.
-
System Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter. Flame-dry the entire apparatus under vacuum or a strong flow of inert gas and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Dissolution: To the flask, add this compound (1.0 eq). Using a dry syringe, add anhydrous THF (approx. 0.1 M concentration) to dissolve the starting material completely.
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise via a gas-tight syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (often to a yellow or orange hue) may be observed, indicating the formation of the lithiated species.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add the chosen anhydrous electrophile (1.2 eq) dropwise.
-
Warming: After the addition of the electrophile, let the reaction stir at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature.
-
Aqueous Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-substituted product.
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive n-BuLi.2. Presence of moisture or other protic impurities.3. Reaction temperature was too high. | 1. Titrate the n-BuLi solution before use.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Maintain temperature at -78 °C. |
| Formation of Butyl-pyrimidine | The lithiated intermediate was quenched by butane (from n-BuLi) or proton sources. | This is often a minor byproduct. Ensure complete consumption of n-BuLi before quench. Use rigorously anhydrous conditions. |
| Dark, Tarry Mixture | 1. Reaction warmed up prematurely.2. Decomposition of the lithiated intermediate. | 1. Improve temperature control; ensure the cooling bath is maintained.2. Use the lithiated intermediate immediately after its formation. |
| Multiple Products | 1. Side reaction with the electrophile.2. Incomplete lithiation followed by side reactions. | 1. Add the electrophile slowly at -78 °C.2. Ensure sufficient time (1 hour) for the lithiation step before adding the electrophile. |
Conclusion
The lithium-halogen exchange of this compound is a highly reliable and regioselective method for generating a valuable synthetic intermediate. The key to success lies in the strict adherence to anhydrous, anaerobic conditions and, most importantly, the maintenance of cryogenic temperatures (-78 °C). By understanding the principles behind the choice of reagents and conditions, researchers can confidently employ this protocol to access a diverse range of 5-substituted pyrimidines for applications in drug discovery and development.
References
-
Gau, M. R.; Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
-
Wikipedia contributors. (2024). Organolithium reagent. In Wikipedia, The Free Encyclopedia. [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]
-
Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]
-
Schwindeman, J. A., et al. (2021). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. [Link]
-
Sun, X., & Collum, D. B. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society. [Link]
-
Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. [Link]
-
Reddit. (2018). Is it possible to attain directed lithiation of an aromatic ring using LDA? r/chemhelp. [Link]
-
Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
-
Dyker, G. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. [Link]
-
Penxten, P., et al. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Organic Process Research & Development. [Link]
-
Wikipedia contributors. (2023). Heteroatom-promoted lateral lithiation. In Wikipedia, The Free Encyclopedia. [Link]
-
Bailey, W. F. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
-
Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Organic Chemistry Data. (n.d.). n-Butyllithium (n-BuLi). [Link]
-
Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]
-
Wikipedia contributors. (2024). n-Butyllithium. In Wikipedia, The Free Encyclopedia. [Link]
-
Rzepa, H. (2013). Lithiation of heteroaromatic rings: analogy to electrophilic substitution? Henry Rzepa's Blog. [Link]
-
JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. [Link]
-
Heikkinen, S., et al. (2017). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications. [Link]
-
Beak, P., & Snieckus, V. (1982). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Accounts of Chemical Research. [Link]
-
Chen, Y., et al. (2022). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
-
Science of Synthesis. (n.d.). The lithiation of pyrimidines. Thieme. [Link]
-
Wang, Q., et al. (2009). Effects of solvents and salt on the thermal stability of lithiated graphite used in lithium ion battery. Journal of Power Sources. [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
MDPI. (2024). A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. [Link]
-
Ghorab, M. M., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Turck, A., et al. (1993). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Tetrahedron. [Link]
-
Aly, A. A., & El-Sayed, W. A. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
Sukanya, P. S., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta. [Link]
-
Liu, Y., et al. (2023). Selective Para-Vinylation of Cyano-Pyrazine. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. vapourtec.com [vapourtec.com]
- 7. reddit.com [reddit.com]
- 8. Lithiation of heteroaromatic rings: analogy to electrophilic substitution? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. acs.org [acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Microwave-assisted synthesis of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine derivatives
Application Note & Protocol
Microwave-Assisted Synthesis of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine Derivatives: A Modern Approach for Medicinal Chemistry Scaffolds
Introduction: The Strategic Importance of Fluorinated Phenoxypyrimidines
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its presence in natural nucleobases and its role as a "privileged structure" in a multitude of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile core for drug design.[2] The strategic functionalization of this ring is critical for modulating pharmacological activity.
This guide focuses on the synthesis of this compound, a compound architecture that combines three key pharmacophoric elements:
-
The 5-Bromo Group: This halogen serves as a crucial synthetic handle. While it modestly influences the electronic properties of the ring, its primary value lies in its utility for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the facile introduction of molecular diversity to explore a vast chemical space.[1][3]
-
The 2-Phenoxy Linkage: This ether linkage connects the pyrimidine core to a substituted phenyl ring, a common motif in kinase inhibitors and other targeted therapies where the pyrimidine can mimic the adenine ring of ATP.[1]
-
The 3-(Trifluoromethyl)phenyl Moiety: The trifluoromethyl (CF₃) group is a powerful tool in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, binding affinity, and cell membrane permeability.[4]
Conventional synthesis of such derivatives often involves prolonged reaction times at high temperatures. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, utilizing dielectric heating to achieve rapid, uniform, and efficient heating.[5][6] This technology dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields, making it an indispensable tool for accelerating drug discovery pipelines.[7]
This document provides a detailed protocol for the microwave-assisted synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, grounded in mechanistic principles and practical laboratory insights.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds through the SNAr pathway, an addition-elimination mechanism. Unlike typical SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically impossible on an aromatic ring.[8][9]
Key Mechanistic Steps:
-
Nucleophile Formation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 3-(trifluoromethyl)phenol to form the more potent 3-(trifluoromethyl)phenoxide nucleophile.
-
Nucleophilic Attack: The electron-deficient pyrimidine ring, activated by its two electronegative nitrogen atoms, is attacked by the phenoxide. The attack occurs at the C2 position, which bears the chloride leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the final product.
The SNAr reaction is highly favored on electron-poor aromatic rings, and pyrimidine is an excellent substrate.[10][11] The reaction selectively occurs at the C2 position over the C5 position because the C2 and C4/C6 positions are more electron-deficient and better able to stabilize the negative charge of the Meisenheimer intermediate through resonance involving the ring nitrogens.
Caption: Figure 1: The Addition-Elimination mechanism for the SNAr reaction.
Experimental Protocol
This protocol details a representative procedure for a 1.0 mmol scale reaction.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (1.0 mmol scale) | Molar Eq. |
| 5-Bromo-2-chloropyrimidine | 38353-09-2 | 193.41 | 193 mg | 1.0 |
| 3-(Trifluoromethyl)phenol | 98-17-9 | 162.11 | 178 mg | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 276 mg | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 3.0 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | - | As needed | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |
Equipment:
-
Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Analytical balance (± 0.1 mg)
-
Syringes and needles
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
Caption: Figure 2: A summary of the experimental workflow.
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 5-Bromo-2-chloropyrimidine (193 mg, 1.0 mmol).
-
Addition of Reagents: Add 3-(trifluoromethyl)phenol (178 mg, 1.1 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Scientist's Note: Using a slight excess (1.1 eq) of the phenol ensures complete consumption of the limiting pyrimidine substrate. Anhydrous K₂CO₃ is crucial; moisture can quench the reaction.
-
-
Solvent Addition: Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial.
-
Sealing: Securely crimp the cap onto the vial. Ensure a proper seal is formed to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:
-
Temperature: 140 °C (Use a pre-stirring time of 15 seconds)
-
Hold Time: 15 minutes
-
Power: Dynamic (variable power to maintain target temperature)
-
Absorption Level: Normal
-
Scientist's Note: These conditions are a robust starting point. Optimization may be required for different substrates. The reaction can be monitored by TLC or LC-MS on a small aliquot to determine completion.
-
-
Cooling: After irradiation is complete, allow the vial to cool to below 50 °C before handling. A compressed air jet is typically used for rapid cooling.
-
Aqueous Work-up: Uncap the vial and pour the reaction mixture into a separatory funnel containing 30 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Scientist's Note: DMF is soluble in water, so this step effectively removes the reaction solvent and inorganic salts.
-
-
Washing and Drying: Wash the combined organic layers with brine (20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate (e.g., 0% to 20% EtOAc in hexane) is typically effective for eluting the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a white solid or pale oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Expected Results & Data
Table 2: Representative Reaction Data and Characterization
| Parameter | Value |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Yield | 85-95% (typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 2H, pyrimidine-H), 7.50 (t, J = 8.0 Hz, 1H, Ar-H), 7.42 (d, J = 7.8 Hz, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.28 (d, J = 8.2 Hz, 1H, Ar-H). |
| LC-MS (ESI) | m/z calculated for C₁₁H₆BrF₃N₂O [M+H]⁺: 318.97; found: 319.0. |
| TLC (20% EtOAc/Hex) | Rf ≈ 0.4 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. Consider increasing the temperature (e.g., to 160 °C) or reaction time (e.g., to 30 minutes). Alternatively, a stronger base like cesium carbonate (Cs₂CO₃) or a different solvent like DMSO or NMP could be tested.
-
Incomplete Reaction: If starting material remains, extend the reaction time. Ensure the stir bar is functioning correctly to promote even heating.
-
Side Product Formation: If side products are observed, a lower temperature may be necessary to improve selectivity. Ensure the phenol is not in large excess, which can lead to purification difficulties.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Microwave vials can become highly pressurized. Never exceed the recommended volume for the vial and ensure the cap is sealed correctly. Do not attempt to open a hot, pressurized vial.
-
5-Bromo-2-chloropyrimidine is an irritant. Avoid inhalation and contact with skin and eyes.
-
DMF is a reproductive toxin. Handle with extreme care.
References
-
St. Martin, A., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(7), 1615-1624. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
López-Alvarado, P., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14, 19865-19877. Available from: [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
Kappe, C. O., & Matloobi, M. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science, 9(2), 153-157. Available from: [Link]
-
MDPI. (2022). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Molecules, 27(15), 4987. Available from: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Retrieved from [Link]
-
Zarzour, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2276. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 33737-33765. Available from: [Link]
-
Radi, M., et al. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 3, 299-315. Available from: [Link]
-
Phakhodee, W., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. International Journal of Molecular Sciences, 25(11), 5698. Available from: [Link]
-
Semantic Scholar. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 12(4), 169. Available from: [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Preventing hydrolysis of the ether linkage in 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Technical Support Center: 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Topic: Preventing Hydrolysis of the C2-Ether Linkage Ticket ID: #PYR-ETH-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Technical Summary
Welcome to the technical support hub for This compound .
Users frequently report unexpected degradation of this compound during aqueous workups, storage, or subsequent cross-coupling reactions. The root cause is almost invariably the hydrolysis of the C2-ether linkage.
This molecule represents a "perfect storm" for nucleophilic aromatic substitution (
-
The Core: The pyrimidine ring is naturally electron-deficient, making the C2 position highly electrophilic.
-
The Activator: The 5-Bromo substituent exerts a strong inductive effect (-I), further depleting electron density from the ring and activating the C2 position.
-
The Leaving Group: The 3-(trifluoromethyl)phenoxy group is an excellent leaving group. The electron-withdrawing
group stabilizes the phenoxide anion (lowering the conjugate acid to ~9.0, compared to ~10.0 for phenol), making it easier to displace than a standard phenoxy group.
This guide provides the protocols necessary to maintain the integrity of this labile ether bond.
Mechanism of Instability (The "Why")
To prevent hydrolysis, you must understand the two distinct pathways by which it occurs.[2] The ether linkage at the 2-position is flanked by two nitrogen atoms, creating a center of low electron density (an "ipso" carbon) susceptible to attack by water or hydroxide.
Figure 1: Hydrolysis Pathways (Acidic vs. Basic)
Caption: The C2-ether linkage is vulnerable to both acid-catalyzed hydrolysis (via ring protonation) and base-mediated
Troubleshooting Guide: Experimental Scenarios
Scenario A: "I lost 40% of my product during aqueous workup."
Diagnosis: The reaction mixture likely drifted into a high pH (basic hydrolysis) or low pH (acid hydrolysis) zone while warm. The heat of neutralization during quenching often accelerates this cleavage.
Corrective Protocol: The "Cold-Buffer" Quench Do not use strong acids (HCl) or strong bases (NaOH) directly on the crude mixture.[1]
-
Cool Down: Chill the reaction mixture to 0°C before adding any aqueous phase.
-
Buffer Selection: Use a Phosphate Buffer (pH 7.0) or saturated Ammonium Chloride (
) for quenching.[1]-
Why?
is mildly acidic but buffers around pH 5-6, preventing the runaway basicity that cleaves the ether, without being acidic enough to protonate the pyrimidine nitrogens significantly.
-
-
Speed: Perform the phase separation quickly. Do not let the organic layer sit in contact with the aqueous layer for extended periods.
Scenario B: "The ether cleaved during a Suzuki coupling at the 5-Br position."
Diagnosis: Standard Suzuki conditions often use aqueous bases (e.g.,
Corrective Protocol: Anhydrous Cross-Coupling Switch to a base/solvent system that minimizes free hydroxide ions.
| Parameter | Standard (Risky) | Recommended (Safe) |
| Base | Aqueous | Anhydrous |
| Solvent | DMF/Water, Dioxane/Water | Anhydrous Toluene or 1,4-Dioxane |
| Temperature | 100°C+ | 60–80°C (Use a more active catalyst like |
Scenario C: "My LC-MS shows a peak at M-161."
Diagnosis: You are seeing the loss of the 3-(trifluoromethyl)phenoxy group (Mass ~161).[1] The remaining mass corresponds to the 5-bromo-2-hydroxypyrimidine (which may tautomerize to the pyrimidone).[1] This confirms hydrolysis, not just general decomposition.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO or DMF stock solutions? A: Only if the solvents are strictly anhydrous. DMSO is hygroscopic. Over time, absorbed water will hydrolyze the ether, especially if the DMSO is slightly acidic (common in older bottles).
-
Recommendation: Store as a solid at -20°C. If a solution is required, use anhydrous Acetonitrile (MeCN) or freeze the DMSO solution immediately after use.
Q2: Why is the 3-trifluoromethyl group making this worse? I thought it was on the phenol?
A: It is a "Good Leaving Group" effect.
The
- of Phenol: ~10.0
-
of 3-(Trifluoromethyl)phenol: ~9.0
A lower
of the conjugate acid means the anion is more stable and thus a better leaving group. The pyrimidine "wants" to kick it out more than it would a simple phenyl group.
Q3: Is the ether stable to hydrogenation (removing the Br)?
A: Generally, yes, but watch your catalyst.
Pd/C can sometimes facilitate hydrogenolysis of benzylic-type ethers, but this is an aryl-heteroaryl ether.[1] It is chemically robust to
-
Tip: Add an acid scavenger like Triethylamine (
) or solid to the hydrogenation vessel to neutralize the HBr formed, preventing acid-catalyzed hydrolysis.
Decision Tree: Safe Handling Workflow
Follow this logic flow to ensure sample integrity during processing.
Caption: Operational workflow for isolating 2-phenoxypyrimidines without degradation.
References
-
Mechanism of
in Pyrimidines: -
Leaving Group Effects (pKa Data)
-
General Ether Cleavage Principles
- Title: Ether Cleavage (Methodology and Mechanism).
- Source: Chemistry LibreTexts.
- Relevance: Provides the foundational mechanism for acid-catalyzed cleavage which applies to the proton
-
URL:[Link]
Sources
Controlling temperature variables in the synthesis of trifluoromethyl pyrimidines
Topic: Precision Temperature Control in -Pyrimidine Architectures
Current Status: Operational | Lead Scientist: Dr. Aris Thorne
Welcome to the Synthesis Support Hub.
You are likely here because your trifluoromethylation yields are inconsistent, or your regioselectivity is drifting. In the synthesis of trifluoromethyl (
This guide bypasses standard textbook procedures to address the causality of failure modes. We focus on three distinct synthetic modules where thermal management is the deciding factor between a pure product and a black tar.
Module 1: De Novo Cyclocondensation
The Workflow: Constructing the pyrimidine ring using Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and amidines/guanidines. The Thermal Conflict: The reaction requires high energy to dehydrate (aromatize) but low energy to prevent the decomposition of the fluorinated building block during initial nucleophilic attack.
Troubleshooting Guide
Q: My reaction mixture turns dark immediately upon adding the base, and yields are <30%. What is happening?
A: You are seeing the "Fluorine-Base Exotherm."
ETFAA is highly electrophilic due to the electron-withdrawing
-
The Fix: You must implement a "Cold-Start, Hot-Finish" protocol.
-
Chill: Cool the ethanolic amidine solution to 0–5°C .
-
Add: Add ETFAA dropwise. Maintain internal temp
. -
Ramp: Only after addition is complete, ramp to reflux (
).
-
Q: I am isolating the non-cyclized intermediate (hydrated form). Why won't it close?
A: The
-
The Fix: Switch to Azeotropic Dehydration .
-
Replace Ethanol with Toluene/Acetic Acid .
-
Use a Dean-Stark trap.
-
Temp Target:
. The higher temperature overcomes the activation energy barrier imposed by the inductive effect.
-
Visual Workflow: The Thermal Ramp
Figure 1: The "Cold-Start, Hot-Finish" temperature profile required to prevent base-mediated decomposition of ETFAA while ensuring ring closure.
Module 2: The "Halogen Dance" (Lithiation)
The Workflow: Functionalizing a pre-existing halogenated
Troubleshooting Guide
Q: I am targeting the C4-position via lithiation, but the electrophile ends up at C6. Why?
A: You missed the "Cryogenic Window."
Upon lithiation, the kinetic product (Lithium at C4) is formed first. However, if the temperature rises above -60°C , the lithium migrates to the thermodynamically more stable position (often ortho to the
Q: How do I lock the kinetic isomer? A: Strict Cryogenic Discipline.
-
Protocol:
-
Cool THF solvent to -78°C (Dry Ice/Acetone).
-
Add n-BuLi slowly; ensure internal temp never exceeds -70°C .
-
Add the electrophile at -78°C.
-
Critical: Do not allow warming until the quench is complete.
-
Q: Can I intentionally trigger the dance to access "impossible" isomers? A: Yes. Generate the lithiated species at -78°C, then warm the solution to -40°C for 30 minutes. The lithium will migrate to the thermodynamic position. Then cool back to -78°C and quench.
Isomer Control Data
| Temperature | Dominant Species | Mechanism | Outcome |
| -78°C | Kinetic Isomer | Li-Halogen Exchange | Substitution at initial halogen site |
| -40°C to -20°C | Thermodynamic Isomer | Anionic Migration | Substitution at most acidic C-H site |
| > 0°C | Decomposition | Benzyne/Elimination | Tars and complex mixtures |
Module 3: Radical Trifluoromethylation (Langlois Reagent)
The Workflow: Late-stage C-H trifluoromethylation using Sodium Triflinate (
Troubleshooting Guide
Q: The reaction stalls after 1 hour, but starting material remains. Should I heat it?
A: No. You likely depleted your radical source.
Heating TBHP accelerates its decomposition into non-productive pathways (oxygen gas evolution) rather than generating the necessary
-
The Fix: Maintain ambient temperature (20–25°C ) but add reagents in portions . Add 3 equivalents of Langlois reagent and oxidant over 4 hours.[1] This maintains a steady-state concentration of radicals without thermal runaway.
Q: I see "polysubstitution" (multiple
-
The Fix: Cool to 10°C or use a biphasic system (Water/DCM) to act as a thermal buffer.
Visual Workflow: Radical Management
Figure 2: Temperature acts as a "throttle" for radical flux. Higher temperatures lead to loss of selectivity and oxidant efficiency.
References & Validated Protocols
-
Cyclocondensation Mechanics:
-
Source: Singh, K. et al. "Regioselective synthesis of trifluoromethyl-containing pyrimidines." Journal of Fluorine Chemistry.
-
Context: Establishes the necessity of reflux temperatures for the dehydration of the stable hydrate intermediate formed by
groups.
-
-
Radical Trifluoromethylation (Langlois Reagent):
-
Source: Ji, Y. et al. "Innate C-H trifluoromethylation of heterocycles." PNAS.
-
Context: Defines the ambient temperature protocols for using Sodium Triflinate to prevent oxidant decomposition.
-
-
Halogen Dance (Lithiation Control):
-
Source: Schnürch, M. et al. "Halogen Dance Reactions—A Review." Chemical Reviews.
-
Context: The authoritative review on temperature-dependent migration of lithium on heteroaromatic rings.
-
-
ETFAA Handling & Safety:
-
Source: PubChem Compound Summary for Ethyl 4,4,4-trifluoroacetoacetate.
-
Context: Physical properties and safety data regarding flammability and reactivity with bases.
-
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Position Functionalization of Pyrimidines
Welcome to the Technical Support Center for advanced synthetic strategies in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing the pyrimidine core, specifically at the sterically congested 5-position. Pyrimidine scaffolds are of immense interest in medicinal chemistry and materials science, and the ability to precisely introduce diverse functionalities is paramount for innovation.[1][2]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and expert-backed protocols to help you overcome the common challenges associated with steric hindrance in your experimental work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
Steric hindrance at the C5 position of the pyrimidine ring can significantly impede reaction efficiency, leading to low yields, side product formation, or complete reaction failure. This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[3][4] However, when dealing with bulky substituents at or near the C5 position, these reactions can be sluggish.
dot
Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.
Plausible Causes & Recommended Actions:
| Potential Problem | Explanation | Troubleshooting Steps |
| Inefficient Oxidative Addition | The C-X (X = Br, Cl) bond at the sterically hindered C5 position is difficult for the palladium catalyst to access. | 1. Switch to a more reactive halide: If using a 5-chloropyrimidine, consider synthesizing the 5-bromo or 5-iodopyrimidine analog. 2. Increase catalyst loading: A higher catalyst concentration (e.g., 5-10 mol%) may be necessary. 3. Use a Pd(0) source: Pre-catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more effective than Pd(II) sources.[5] |
| Suboptimal Ligand | Standard ligands like PPh₃ may not be bulky or electron-rich enough to facilitate the reaction with hindered substrates.[5] | 1. Employ bulky, electron-rich phosphine ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior for challenging couplings.[5][6] These ligands promote both oxidative addition and reductive elimination. |
| Ineffective Base | The chosen base may not be strong enough to facilitate the transmetalation step, especially with sterically demanding partners.[5][7] | 1. Screen stronger bases: If using a mild base like Na₂CO₃, consider switching to K₃PO₄, Cs₂CO₃, or even organic bases like DBU. 2. Ensure base purity and dryness: Water can interfere with the catalytic cycle. |
| Inadequate Temperature | The reaction may have a high activation energy due to steric repulsion. | 1. Increase reaction temperature: Cautiously increasing the temperature can improve reaction rates.[5] However, be mindful of potential catalyst decomposition or side reactions at excessively high temperatures.[8] |
Issue 2: Prevalent Side Reactions: Protodehalogenation and Homocoupling
In challenging cross-coupling reactions, undesired side reactions can become the major pathways, consuming starting materials and reducing the yield of the desired product.
dot
Caption: Strategies to minimize common side reactions.
Plausible Causes & Recommended Actions:
| Side Reaction | Explanation | Troubleshooting Steps |
| Protodehalogenation | The halogen at the C5 position is replaced by a hydrogen atom. This is often caused by trace water or other proton sources.[8] | 1. Use anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. 2. Choose a non-protic solvent: Solvents like toluene or dioxane are generally preferred over alcohols. 3. Employ boronic esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding acids.[9] |
| Homocoupling | The organoboron reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5][7][10] | 1. Rigorous degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5] 2. Use a Pd(0) precatalyst: Starting with a Pd(0) source can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[5] |
Issue 3: Challenges with Direct C-H Functionalization
Direct C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-halogenated pyrimidines.[11] However, achieving regioselectivity at the C5 position, especially with bulky partners, can be difficult.
Plausible Causes & Recommended Actions:
| Potential Problem | Explanation | Troubleshooting Steps |
| Lack of Reactivity | The C5-H bond of an unsubstituted pyrimidine is not inherently reactive. | 1. Introduce an activating group: Electron-donating groups at the C2 or C4 positions can increase the electron density of the ring, making the C5-H bond more susceptible to electrophilic palladation.[12] 2. Utilize a directing group: A directing group on a neighboring substituent can chelate to the metal catalyst and direct the C-H activation to the C5 position.[13][14] |
| Poor Regioselectivity | Functionalization occurs at other positions (e.g., C4 or C6) in addition to or instead of C5. | 1. Modify electronic properties: As mentioned, electron-donating groups can favor C5 functionalization.[12] 2. Exploit steric hindrance: While the goal is to overcome steric hindrance for the desired reaction, existing bulky groups at C4 and C6 can sterically block these positions and favor functionalization at the less hindered C5 position. |
| High Reaction Temperatures | Many C-H activation protocols require high temperatures, which can lead to substrate decomposition. | 1. Explore photochemical methods: Photoredox catalysis can often enable C-H functionalization under milder conditions.[15][16][17] 2. Investigate enzymatic approaches: Biocatalysis can offer high regioselectivity under mild, aqueous conditions, although substrate scope may be limited.[18] |
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki-Miyaura coupling with a 5-bromopyrimidine and a sterically hindered boronic acid, but the reaction is not proceeding. What is the first thing I should change?
A1: The first and often most impactful change is the ligand. For sterically demanding couplings, standard ligands like triphenylphosphine are often inadequate.[5] Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or a similar Buchwald-type ligand. These ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps in challenging cross-coupling reactions.[5]
Q2: Are there alternatives to palladium catalysis for introducing bulky groups at the C5 position?
A2: Yes, several alternative strategies are emerging. Direct C-H activation/arylation using other transition metals like rhodium or manganese has been reported.[12][19] Additionally, metal-free radical-based methods, such as Minisci-type reactions, can be effective, although regioselectivity can sometimes be a challenge.[1] For specific applications, photochemical and enzymatic methods offer promising green alternatives that operate under mild conditions.[15][16][17][18]
Q3: How can I confirm that steric hindrance is the primary issue in my failed reaction?
A3: A good diagnostic experiment is to run a parallel reaction with a less sterically hindered coupling partner. For example, if you are attempting to couple a bulky ortho-substituted arylboronic acid, try the reaction with phenylboronic acid under the same conditions. If the reaction with the less hindered partner proceeds smoothly, it strongly suggests that steric hindrance is the main obstacle with your original substrate.
Q4: Can solvent choice significantly impact the outcome of a sterically hindered C5-functionalization?
A4: Absolutely. In addition to solubility considerations, the solvent can influence the stability and activity of the catalytic species. For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents like 1,4-dioxane, DMF, or DME are often effective. In cases of biphasic reactions (e.g., Suzuki couplings with an aqueous base), vigorous stirring is crucial to ensure efficient mixing and reaction at the interface.[5]
Q5: I'm observing debromination of my 5-bromopyrimidine starting material. What are the most likely causes and solutions?
A5: Debromination is a reductive side reaction that replaces the bromine with a hydrogen atom.[8] The most common causes are:
-
Presence of a hydride source: This can be trace water, alcohols used as solvents, or even some amine bases. Ensure all reagents and solvents are anhydrous.
-
High reaction temperatures: Elevated temperatures can promote this side reaction.[8] Try running the reaction at the lowest effective temperature.
-
Ligand choice: Highly electron-rich and bulky ligands can sometimes favor reductive elimination of an aryl-hydride species.[8] If debromination is severe, screening a less electron-donating ligand might be beneficial.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyrimidine with a Sterically Hindered Boronic Acid
This protocol is optimized for challenging couplings where steric hindrance is a known issue.
dot
Caption: Workflow for a sterically hindered Suzuki-Miyaura coupling.
Materials:
-
5-Bromopyrimidine derivative (1.0 equiv)
-
Sterically hindered boronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (or other bulky biarylphosphine ligand) (6 mol%)
-
K₃PO₄ (potassium phosphate), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromopyrimidine, the boronic acid/ester, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
In a separate vial, quickly weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction flask against a positive flow of inert gas.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
- Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions. Benchchem.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.
- Troubleshooting low conversion in Suzuki-Miyaura reactions. Benchchem.
- Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
- (PDF) Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC.
- A deconstruction–reconstruction strategy for pyrimidine diversific
- Pyrimidine as an Aryl C–H Activating Group.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
- Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry (RSC Publishing).
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
- Illustration of the effects of increasing steric hindrance along the...
- Pyrimidine as an Aryl C-H Activ
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PMC.
- Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential.
- Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential.
- Enzymatic De Novo Pyrimidine Nucleotide Synthesis. PubMed - NIH.
- C-H Functionalization of Pyridines.
- C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity. Organic & Biomolecular Chemistry (RSC Publishing).
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC.
- ChemInform Abstract: Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Benchchem.
- Protonation of the pyrimidine ring at the C(5)
- Pyrimidine. Slideshare.
- C-5 selective C–H arylation of pyrimidine catalyzed by Mn(ii).
- Technical Support Center: Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. Benchchem.
- Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioengineer.org [bioengineer.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic de novo pyrimidine nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
13C NMR peak assignments for trifluoromethyl phenoxy pyrimidine structures
Topic: 13C NMR Peak Assignments for Trifluoromethyl Phenoxy Pyrimidine Structures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the trifluoromethyl (
This guide objectively compares the 13C NMR spectral performance of
Part 1: Theoretical Framework & Comparative Physics
The introduction of a
The Coupling Effect: Information vs. Sensitivity
The primary differentiator is the heteronuclear spin-spin coupling between
| Feature | Trifluoromethyl ( | Methyl ( | Impact on Analysis |
| Signal Multiplicity | Quartets ( | Singlets ( | |
| Signal Intensity | Reduced (1:3:3:1 splitting divides intensity). | High (Concentrated in one peak). | |
| Chemical Shift Range |
The "Fingerprint" Coupling Constants
The magnitude of the coupling constant (
-
(~270–275 Hz): The
carbon itself.[2] Massive splitting. -
(~30–40 Hz): The pyrimidine ring carbon directly attached to
(Ipso). - (~3–5 Hz): The pyrimidine ring carbon adjacent to the Ipso carbon (Ortho).
- (~0–2 Hz): Distant carbons (Meta). often appear as broad singlets.
Part 2: Detailed Assignment Workflow
Assigning these structures requires a logic flow that prioritizes the identification of quartets before assigning the phenoxy ring carbons.
Step-by-Step Protocol
-
Acquisition: Run a standard proton-decoupled 13C NMR.
-
Critical Step: Use a relaxation agent (e.g.,
, 0.05 M) if sample quantity is sufficient. The quaternary carbons (Ipso-C and ) have long relaxation times and may be invisible otherwise.
-
-
The "Quartet Hunt": Scan the 115–170 ppm region.
-
Identify the Super-Quartet : The
carbon (~120 ppm) with wide legs (~68 Hz separation). -
Identify the Macro-Quartet : The Ipso carbon (~155-165 ppm) with moderate splitting (~9 Hz separation).
-
-
Pyrimidine vs. Phenoxy Discrimination:
-
Pyrimidine carbons are electron-deficient (deshielded, >155 ppm for C2/C4/C6).
-
Phenoxy carbons follow standard benzene shifts (115–130 ppm), except the oxygen-attached carbon (~155 ppm).
-
-
Integration with 2D NMR:
-
HSQC: Correlate protonated carbons. Note that Ipso-C and
will show no correlations. -
HMBC: Use the
fluorine signal (if 19F-13C HMBC is available) or proton correlations to bridge the gap.
-
Visual Workflow: Assignment Logic
Figure 1: Logical workflow for deconvoluting complex fluorinated heterocyclic spectra.
Part 3: Reference Data & Look-Up Tables
The following data assumes a generic structure: 4-(trifluoromethyl)-2-phenoxy-pyrimidine .
Table 1: Comparative Chemical Shift & Coupling Data
| Carbon Position | Type | Multiplicity | Comparison to Methyl-Analog | ||
| Aliphatic | 119.0 – 122.0 | Quartet | 274 | Methyl appears at 24.0 ppm (s) . | |
| C4 (Ipso) | Pyrimidine | 154.0 – 157.0 | Quartet | 36 | Methyl-C4 appears as Singlet. |
| C5 (Ortho) | Pyrimidine | 116.0 – 118.0 | Quartet | 4 | Methyl-C5 is a Singlet; shift is similar. |
| C6 (Meta) | Pyrimidine | 158.0 – 162.0 | Broad Singlet | < 2 | No splitting in Methyl analog. |
| C2 (O-Link) | Pyrimidine | 164.0 – 166.0 | Singlet | 0 | Similar shift. |
| C1' (Phenoxy) | Aromatic | 152.0 – 154.0 | Singlet | 0 | Unaffected by |
| C2'/C6' | Aromatic | 121.0 – 123.0 | Singlet | 0 | Unaffected by |
Table 2: Experimental Parameters for Optimal Resolution
| Parameter | Standard Protocol | Rationale | |
| Relaxation Delay (D1) | 3.0 – 5.0 sec | 1.0 – 2.0 sec | |
| Spectral Width | -20 to 220 ppm | 0 to 200 ppm | Ensure the high-field legs of the |
| Scans (NS) | 1024+ | 256 | Splitting divides signal height; more scans needed for S/N. |
| Acquisition Time | > 1.0 sec | 0.6 sec | High digital resolution required to resolve small |
Part 4: Structural Connectivity Map
Understanding the flow of coupling through the molecule is critical for assignment. The diagram below illustrates the "Sphere of Influence" of the Fluorine atoms.
Figure 2: Coupling connectivity map. The color intensity of the arrows represents the magnitude of the J-coupling constant.
Part 5: Troubleshooting & Self-Validation
Common Pitfall: The "Impurity" Trap
Researchers often mistake the outer legs of the
-
Validation: Calculate the distance between peaks. If the separation is ~270 Hz, it is the
group.
Common Pitfall: Overlap with C5
The
-
Validation: Use DEPT-135 . The
carbon (quaternary) will disappear. The Pyrimidine C5 (CH) will remain upright (or inverted depending on phase). The Phenoxy C2'/C6' (CH) will remain.
Alternative Technique Comparison: If 13C NMR resolution is insufficient, 19F NMR is the superior alternative. It provides a clean singlet (or doublet if H-coupled) with 100% natural abundance and higher sensitivity, though it lacks the carbon skeleton connectivity data.
References
-
Doddrell, D., et al. (1976).[3] "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[3] Link
-
Reich, H. J. (2020). "13C NMR Coupling Constants - C-F Coupling." University of Wisconsin-Madison / Organic Chemistry Data. Link
-
ACD/Labs. (2018). "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." Application Note. Link
-
Tóth, I. (2014).[4] "Carbon-fluorine spin coupling constants in aromatic systems." ResearchGate Discussion / Magnetic Resonance in Chemistry. Link
-
PubChem. (2024). "Compound Summary: 4-(Trifluoromethyl)pyrimidine." National Library of Medicine. Link
Sources
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Method Development for 5-Bromo-Pyrimidine Derivatives
For researchers and professionals in drug development, achieving robust and reproducible separation of 5-bromo-pyrimidine derivatives is a critical step in ensuring the purity, stability, and overall quality of active pharmaceutical ingredients (APIs). The inherent polarity and potential for secondary interactions of these halogenated heterocycles can present unique challenges in High-Performance Liquid Chromatography (HPLC) method development. This guide provides an in-depth comparison of stationary and mobile phase strategies, supported by illustrative experimental data, to empower you to develop efficient and effective HPLC methods for this important class of compounds.
The Chromatographic Challenge: Understanding 5-Bromo-Pyrimidines
5-Bromo-pyrimidine derivatives, while diverse in their specific structures, share common characteristics that influence their behavior in reversed-phase HPLC. The presence of the electronegative bromine atom and nitrogen atoms in the pyrimidine ring imparts a degree of polarity that can lead to poor retention on traditional C18 columns, especially with highly organic mobile phases. Furthermore, the potential for hydrogen bonding and interactions with residual silanols on the stationary phase surface can result in peak tailing and poor peak shape. The primary goal of method development is therefore to strike a balance between achieving adequate retention and mitigating undesirable secondary interactions.
Strategic Stationary Phase Selection: A Comparative Analysis
The choice of stationary phase is paramount in controlling the retention and selectivity of 5-bromo-pyrimidine derivatives. While C18 columns are the workhorse of reversed-phase chromatography, a nuanced approach considering alternative chemistries is often beneficial.[1][2]
A comparative study was designed to evaluate the retention times of a model 5-bromo-pyrimidine derivative across four common reversed-phase stationary phases: a traditional C18, a C8, a Phenyl-Hexyl, and a polar-embedded phase. The results, summarized in Table 1, highlight the significant impact of the stationary phase on retention.
Table 1: Comparison of Retention Times for a Model 5-Bromo-Pyrimidine Derivative on Various Stationary Phases
| Stationary Phase | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| C18 (Traditional) | 3.2 | 1.5 | 8,500 |
| C8 | 2.5 | 1.3 | 9,200 |
| Phenyl-Hexyl | 4.8 | 1.1 | 11,000 |
| Polar-Embedded | 6.1 | 1.0 | 12,500 |
| Illustrative data based on typical performance characteristics. |
As expected, the C8 column, with its shorter alkyl chain, provided the least retention. The traditional C18 offered slightly more retention but with noticeable peak tailing, likely due to secondary interactions. The Phenyl-Hexyl column, with its capacity for π-π interactions with the aromatic pyrimidine ring, demonstrated significantly increased retention and improved peak shape. The polar-embedded phase, designed to be more compatible with highly aqueous mobile phases and to shield residual silanols, provided the best retention and peak symmetry, making it an excellent candidate for polar 5-bromo-pyrimidine derivatives.[3]
Optimizing the Mobile Phase: The Key to Fine-Tuning Selectivity
The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is a powerful tool for manipulating the retention and selectivity of analytes.[4][5][6]
The Role of Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths, while methanol can provide different selectivity due to its protic nature. A comparison of the two modifiers for the separation of a 5-bromo-pyrimidine and a related impurity is shown in Table 2.
Table 2: Effect of Organic Modifier on Retention and Resolution
| Organic Modifier | Analyte 1 Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 4.5 | 5.1 | 1.8 |
| Methanol | 5.8 | 6.2 | 1.5 |
| Illustrative data. |
In this case, acetonitrile provided a slightly better resolution in a shorter runtime. However, for more complex mixtures, a systematic evaluation of both solvents is recommended.
The Critical Impact of pH and Buffering
The pKa of the 5-bromo-pyrimidine derivative and any ionizable functional groups will dictate the optimal mobile phase pH for achieving good peak shape and reproducible retention.[6] Operating at a pH at least 2 units away from the analyte's pKa ensures that it is in a single ionic form. Phosphate and acetate buffers are commonly used in the pH range of 2-8.[1][5] For mass spectrometry (MS) detection, volatile buffers such as ammonium formate or ammonium acetate are preferred.[5]
The effect of mobile phase pH on the retention of an acidic and a basic 5-bromo-pyrimidine derivative is illustrated in Table 3.
Table 3: Influence of Mobile Phase pH on Retention Time
| Analyte | pKa | Retention Time at pH 3.0 (min) | Retention Time at pH 7.0 (min) |
| Acidic Derivative | 4.5 | 7.2 | 3.1 |
| Basic Derivative | 8.0 | 2.8 | 6.5 |
| Illustrative data. |
As demonstrated, the acidic derivative is more retained at a lower pH where it is protonated and less polar, while the basic derivative is more retained at a higher pH where it is in its neutral, less polar form.
A Systematic Approach to Method Development
A logical, stepwise approach is crucial for efficient HPLC method development. The following workflow is recommended for 5-bromo-pyrimidine derivatives.
Caption: A systematic workflow for HPLC method development for 5-bromo-pyrimidine derivatives.
Experimental Protocols
Protocol 1: Stationary Phase Screening
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.
-
Column Installation: Install the first column to be tested (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Prepare a 1 mg/mL solution of the 5-bromo-pyrimidine derivative in the mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Run the analysis under isocratic conditions at a flow rate of 1.0 mL/min and a column temperature of 30 °C. Monitor the chromatogram at the λmax of the analyte.
-
Column Change: Replace the column with the next stationary phase to be tested (e.g., C8) and repeat steps 1-5.
-
Data Analysis: Compare the retention time, peak asymmetry, and theoretical plates for each stationary phase.
Protocol 2: Mobile Phase pH Optimization
-
Column Selection: Install the column that provided the best initial results from Protocol 1.
-
Mobile Phase Preparation: Prepare a series of mobile phases with the same organic modifier concentration but with different pH values (e.g., pH 3.0, 5.0, and 7.0 using a phosphate buffer).
-
System Equilibration: Equilibrate the system with the first mobile phase (pH 3.0) for at least 30 minutes.
-
Analysis: Inject the sample and record the chromatogram.
-
pH Change: Sequentially change the mobile phase to the next pH value, ensuring proper equilibration between each run.
-
Data Analysis: Compare the retention times and peak shapes at each pH to determine the optimal condition.
Conclusion
The successful HPLC analysis of 5-bromo-pyrimidine derivatives hinges on a systematic approach to method development that considers the interplay between the analyte's properties and the chromatographic conditions. By strategically selecting the stationary phase and optimizing the mobile phase composition, particularly the pH, researchers can achieve robust, reproducible, and efficient separations. The use of alternative stationary phases, such as Phenyl-Hexyl or polar-embedded columns, can offer significant advantages over traditional C18 phases for this class of compounds. This guide provides a framework and illustrative data to empower scientists to confidently develop and implement effective HPLC methods for their 5-bromo-pyrimidine derivatives.
References
-
Gilar, M., et al. (2005). Orthogonality of separation in two-dimensional liquid chromatography. Analytical Chemistry, 77(19), 6426-6434. [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Malviya, R., et al. (2010). A review of high-performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 1(11), 45-53. [Link]
- Rao, B. P., & Prakash, K. (2012). A review on reversed phase-high performance liquid chromatography (RP-HPLC).
-
Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71. [Link]
-
Kirkland, J. J., et al. (2006). Bidentate silane stationary phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1126(1-2), 50-57. [Link]
-
Loeser, E., & Drumm, P. (2010). The impact of buffer on selectivity in reversed-phase liquid chromatographic separations of basic compounds. Journal of Chromatography A, 1217(19), 3161-3172. [Link]
-
Roses, M., et al. (2005). Retention of ionisable compounds in HPLC. 2. The retention of acids and bases in reversed-phase HPLC. Journal of Chromatography A, 1079(1-2), 29-43. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. hplc.eu [hplc.eu]
- 4. quora.com [quora.com]
- 5. welch-us.com [welch-us.com]
- 6. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Mass spectrometry (LC-MS) fragmentation patterns of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine . It is designed for analytical chemists and medicinal chemists requiring robust identification protocols for this specific scaffold, which is often utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Executive Summary: The Analytical Signature
This compound presents a distinct mass spectral signature defined by three structural moieties: the brominated pyrimidine ring, the ether linkage, and the trifluoromethylated phenyl ring.
-
Primary Identification Marker: The 1:1 isotopic doublet at m/z 319/321 (
), characteristic of a single bromine atom. -
Structural Weak Point: The ether oxygen (
) serves as the primary fragmentation "hinge," leading to predictable dissociation into pyrimidine and phenol-derived ions. -
Differentiation Factor: Unlike chlorinated or non-halogenated analogues, the bromine isotope pattern persists in low-mass fragments, providing a "spectral tag" for substructure tracking.
Experimental Configuration
To replicate the fragmentation patterns described below, the following LC-MS conditions are recommended. These parameters prioritize the stabilization of the ether linkage in the source while promoting informative dissociation in the collision cell.
| Parameter | Recommended Setting | Rationale |
| Ionization Source | ESI Positive (+) | The pyrimidine nitrogen atoms are basic ( |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Acidic pH ensures protonation of the pyrimidine ring, maximizing precursor ion intensity. |
| Cone Voltage | 20–30 V | Moderate voltage prevents in-source fragmentation of the labile ether bond. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE reveals the ether cleavage; High CE exposes the pyrimidine ring breakup. |
Fragmentation Pathway Analysis
The fragmentation of this molecule is driven by charge localization on the pyrimidine nitrogens. The dissociation follows a "Divide and Conquer" logic: initial separation of the two aromatic systems followed by internal degradation.
Phase I: Precursor Ion & Isotopic Pattern
-
Observed Ions:
318.97 ( ) and 320.97 ( ). -
Mechanism: Protonation occurs on N1 or N3 of the pyrimidine ring.
-
Diagnostic Value: The equal intensity of these peaks confirms the presence of Bromine. If the ratio were 3:1, it would indicate Chlorine; if no isotope peak exists, it indicates de-halogenation.
Phase II: The "Hinge" Cleavage (Primary Pathway)
The weakest link is the ether bond. Under Collision Induced Dissociation (CID), the energy breaks the
-
Pathway A (Charge Retention on Pyrimidine):
-
Fragment: 5-Bromo-2-hydroxypyrimidine cation (or tautomer).
-
m/z: 174.9 / 176.9
-
Mechanism: Neutral loss of the 3-(trifluoromethyl)phenol moiety (
, 162 Da). -
Significance: This is the Base Peak at medium collision energies. It confirms the "left side" of the molecule (the brominated core).
-
-
Pathway B (Charge Retention on Phenyl Ring):
-
Fragment: 3-(Trifluoromethyl)phenol cation .
-
m/z: 163.0
-
Mechanism: Proton transfer to the phenoxy oxygen prior to cleavage.
-
Significance: Confirms the "right side" (the fluorinated tail).
-
Phase III: Secondary Degradation
At higher energies (>40 eV), the primary fragments degrade further:
-
From m/z 175/177 (Pyrimidine core): Loss of
and leads to ring opening, generating brominated fragments at m/z 95/97 ( , theoretical). -
From m/z 163 (Phenol tail): Loss of
(20 Da) generates m/z 143 .
Visualization of Signaling Pathways
The following diagram illustrates the hierarchical fragmentation tree, distinguishing between the bromine-containing path and the fluorinated path.
Caption: Hierarchical fragmentation tree of this compound under ESI+ conditions.
Comparative Performance Guide
To ensure accurate identification, it is critical to compare this compound against its likely structural alternatives (analogues) that may appear in synthesis or metabolic studies.
Comparison 1: vs. The Chlorinated Analogue
Alternative:5-Chloro-2-[3-(trifluoromethyl)phenoxy]pyrimidine
| Feature | 5-Bromo (Target) | 5-Chloro (Alternative) | Differentiation Logic |
| Precursor Mass | 319 / 321 | 275 / 277 | Mass shift of ~44 Da. |
| Isotope Pattern | 1:1 ratio ( | 3:1 ratio ( | The "M+2" peak intensity is the definitive differentiator. |
| C-X Bond Stability | Weaker (C-Br) | Stronger (C-Cl) | Bromine is lost more easily at high collision energies than Chlorine. |
Comparison 2: vs. The Non-Fluorinated Analogue
Alternative:5-Bromo-2-phenoxypyrimidine [1][2]
| Feature | Trifluoromethyl (Target) | Unsubstituted Phenoxy | Differentiation Logic |
| Fragment B (Phenol) | m/z 163 | m/z 95 | The "Tail" fragment shifts significantly (68 Da difference due to |
| Mass Defect | Negative Mass Defect (due to F) | Positive Mass Defect | |
| Neutral Loss | Loss of HF (20 Da) | Loss of CO (28 Da) | Fluorinated compounds show characteristic HF loss not seen in bare phenols. |
Detailed Protocol: Step-by-Step Identification
This protocol is a self-validating system. If Step 2 fails, do not proceed to Step 3.
Step 1: Precursor Validation
-
Inject sample (1 µM in 50:50 MeOH:H2O).
-
Scan Range: m/z 100–500.
-
Checkpoint: Look for the "Twin Towers" at 319/321.
-
Pass: Peaks are within 10% intensity of each other.
-
Fail: If single peak, check for de-halogenation.
-
Step 2: Product Ion Scan (CID)
-
Isolate m/z 319.0 (the
isotope). -
Apply CE ramp: 20–50 eV.
-
Checkpoint: Observe the transition to m/z 175.
-
Pass: A dominant fragment at 175 confirms the pyrimidine core is intact and brominated.
-
Fail: If dominant fragment is <100, the ring may have shattered (CE too high) or the compound is aliphatic.
-
Step 3: Neutral Loss Confirmation
-
Monitor the mass difference between Precursor and Fragment A.
-
Calculation:
. -
Checkpoint: Does 144 correspond to the neutral phenoxy tail (
)?-
Note: Exact mass of neutral loss is 162 (as phenol) or 144 (as radical). In ESI+, we typically see the loss of the neutral molecule (162) if the charge stays on the pyrimidine, but the mass balance must account for the proton.
-
Correction:
. Actually, the neutral loss is likely the phenol ( , MW 162). -
Math Check:
. Wait, the fragment observed is often the protonated pyrimidine. -
Refined Check: If Fragment is m/z 157 (5-bromo-2-aminopyrimidine-like), loss is 162. If Fragment is m/z 175 (5-bromo-2-hydroxypyrimidine), the ether oxygen was retained.
-
Standard: Expect m/z 175 if hydrolysis occurs in source, or m/z 157/159 if pure ether cleavage occurs.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectral Library: Pyrimidine Derivatives. National Institute of Standards and Technology. [Link]
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes.[3][4][Link]
-
Life Science Journal. (2008). The fragmentation pathway of nucleosides under electrospray ionization.[5][Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl vs. Methyl Phenoxy Pyrimidines in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of targeted therapies, particularly in oncology. Its derivatives are prominent as kinase inhibitors, modulating cellular signaling pathways critical to cancer cell proliferation and survival. The strategic substitution on the pyrimidine core is a key determinant of a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of two common substituents, the trifluoromethyl (-CF3) group and the methyl (-CH3) group, when incorporated into a phenoxy pyrimidine scaffold. By examining their influence on structure-activity relationships (SAR), we aim to provide actionable insights for the rational design of next-generation kinase inhibitors.
The Bioisosteric Exchange: A Tale of Two Substituents
The replacement of a methyl group with a trifluoromethyl group is a widely employed bioisosteric modification in drug design. While seemingly a subtle change, the distinct electronic and steric properties of these two groups can profoundly impact a molecule's biological activity.
Table 1: Physicochemical Property Comparison of Trifluoromethyl and Methyl Groups
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Implication in Drug Design |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The -CF3 group can alter the pKa of nearby functionalities and engage in different non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein. |
| Lipophilicity (Hansch parameter, π) | ~0.5 | ~0.88 | The -CF3 group generally increases lipophilicity, which can enhance membrane permeability and cell uptake, but may also increase non-specific binding and metabolic liability if not carefully balanced. |
| Size (Van der Waals radius) | ~2.0 Å | ~2.7 Å | The larger size of the -CF3 group can provide a better fit in a hydrophobic pocket of a protein target, potentially increasing binding affinity and selectivity. |
| Metabolic Stability | Susceptible to oxidation by Cytochrome P450 enzymes | Highly resistant to oxidative metabolism | The strong carbon-fluorine bonds in the -CF3 group make it less prone to metabolic degradation, often leading to a longer in vivo half-life. |
Case Study: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
To illustrate the SAR of trifluoromethyl versus methyl phenoxy pyrimidines, we will consider their application as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers. The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents its activation and subsequent downstream signaling, thereby inhibiting cancer cell proliferation.
Table 2: Hypothetical Comparative Biological Data for Phenoxy Pyrimidine EGFR Inhibitors
| Compound | Structure | Predicted EGFR Kinase IC50 (nM) | Predicted A549 Cell Viability IC50 (µM) | Rationale for Predicted Activity |
| Methyl-Phenoxy-Pyrimidine | 4-(p-tolyloxy)pyrimidine | 50 - 150 | 5 - 15 | The methyl group provides a degree of hydrophobic interaction with the kinase pocket. Its electron-donating nature may have a modest impact on the overall binding affinity. |
| Trifluoromethyl-Phenoxy-Pyrimidine | 4-(4-(trifluoromethyl)phenoxy)pyrimidine | 5 - 50 | 0.5 - 5 | The strong electron-withdrawing nature of the trifluoromethyl group can lead to more favorable electrostatic interactions with the protein. Its increased lipophilicity and size can enhance hydrophobic interactions in the binding pocket, leading to higher potency. |
Note: The IC50 values in this table are predicted based on general SAR trends and not from a single direct comparative study.
Experimental Protocols
To empirically determine the comparative activity of these two classes of compounds, the following experimental workflows are essential.
Synthesis of Phenoxy Pyrimidine Derivatives
The synthesis of the target compounds can be achieved through a nucleophilic aromatic substitution reaction.
Caption: General synthetic workflow for trifluoromethyl- and methyl-phenoxy pyrimidines.
Detailed Protocol: Synthesis of 4-(4-(Trifluoromethyl)phenoxy)pyrimidine
-
To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 4-chloropyrimidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-(trifluoromethyl)phenoxy)pyrimidine.
Detailed Protocol: Synthesis of 4-(p-tolyloxy)pyrimidine
-
To a solution of p-cresol (1.0-1.1 eq) in anhydrous DMF, add sodium hydride (NaH) (1.05 eq) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-chloropyrimidine (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 150°C for 1 hour.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield 4-(p-tolyloxy)pyrimidine.
In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Detailed Protocol: VEGFR-2 Kinase Inhibition Assay
-
Prepare a 1x kinase buffer solution.
-
Prepare a master mix containing the kinase buffer, 500 µM ATP, and 10 mg/ml PTK Substrate (Poly-Glu,Tyr 4:1).
-
Dispense 25 µl of the master mix into each well of a 96-well plate.
-
Add 5 µl of the test inhibitor (trifluoromethyl- or methyl-phenoxy pyrimidine) at various concentrations to the designated wells. For control wells, add 5 µl of the diluent solution.
-
Initiate the kinase reaction by adding 20 µl of diluted VEGFR2 kinase to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Terminate the reaction and detect the remaining ATP by adding 50 µl of a luminescence-based kinase assay reagent (e.g., Kinase-Glo™ MAX) to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Seed human cancer cells (e.g., A549 lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the trifluoromethyl- and methyl-phenoxy pyrimidine compounds and incubate for 48 to 72 hours.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1 to 4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Conclusion
The choice between a trifluoromethyl and a methyl group in the design of phenoxy pyrimidine kinase inhibitors is a critical decision that can significantly influence the resulting compound's pharmacological profile. The trifluoromethyl group often imparts greater potency due to its strong electron-withdrawing nature and larger size, which can lead to enhanced binding interactions with the target kinase. Furthermore, its inherent metabolic stability is a significant advantage for developing drug candidates with favorable pharmacokinetic properties. However, the increased lipophilicity associated with the trifluoromethyl group must be carefully managed to avoid off-target effects and poor solubility.
The methyl group, while generally leading to less potent compounds in this context, can still be a valuable substituent, particularly in lead optimization where fine-tuning of properties is required. Ultimately, the optimal choice depends on the specific biological target and the desired therapeutic profile. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of these two important chemical moieties in the ongoing quest for more effective and safer kinase inhibitors.
References
- Cancer, the second leading cause of death globally, causes a significant threat to life. Despite advancements in the treatment of cancer, persistent challenges include severe side effects and the emergence of acquired drug resistance. Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163. doi: 10.1002/ardp.202400163. Epub 2024 Jan 22. PMID: 39828961.
- Medicinal chemists have shown considerable interest in the development of dual drug candidates as a strategy to create medicines that are safer, more efficient, and cost-effective. Furthermore, the Food and Drug Administration (FDA) has approved several dual-target drugs for anticancer treatment, emphasizing their lower risks of drug interactions and improved pharmacokinetics and safety profiles.
Strategic Characterization Guide: X-ray Crystallography of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Executive Summary & Structural Context
5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine represents a specific class of Diarylpyrimidine (DAPY) ethers. This scaffold is structurally significant in medicinal chemistry, particularly as a fragment in non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine, and in kinase inhibitor discovery.[1]
The critical structural feature of this molecule is the central ether linkage (-O-) combined with the 5-bromo and 3-trifluoromethyl substitution pattern. Unlike rigid biaryls, this ether linkage imparts "torsional flexibility" (often called the "butterfly" conformation), allowing the molecule to adapt to binding pockets.[1] However, this same flexibility creates challenges in crystallization, often leading to polymorphism or rotational disorder.[1]
This guide provides a comparative crystallographic analysis, establishing the expected structural metrics and characterization protocols for this compound against its rigid and non-fluorinated alternatives.
Comparative Analysis: Structural Performance
This section compares the target molecule with two critical alternatives to isolate the effects of the ether linkage and the trifluoromethyl group on solid-state packing.
The Alternatives
-
Target: This compound (Flexible, Lipophilic, Halogen-bond donor).[1]
-
Alternative A (Rigid Isostere): 5-Bromo-2-(3-trifluoromethylphenyl)pyrimidine (Direct C-C bond, no ether oxygen).[1]
-
Alternative B (Non-Fluorinated): 5-Bromo-2-phenoxypyrimidine (Lacks the lipophilic
anchor).
Performance Comparison Table
| Feature | Target Compound | Alt A (Rigid Biaryl) | Alt B (Non-Fluorinated) |
| Torsional Freedom | High (Butterfly) . The C-O-C angle (~118°) allows wing rotation. Critical for "induced fit" binding. | Low (Planar/Twisted) . Restricted rotation around the C-C bond. | High . Similar flexibility to target. |
| Crystallization Risk | Moderate-High . Flexibility increases entropy; likely to form oils or multiple polymorphs before crystallizing. | Low . Rigid molecules pack more easily; higher melting point expected. | Moderate . Lacks the |
| Dominant Interaction | Halogen Bonding & F-Segregation . Br···N and F···F interactions drive packing. | Weak H-bonding . C-H···N and C-H···O interactions dominate. | |
| Solubility (LogP) | High (~3.5) .[1] | High . Similar lipophilicity but different solvation shell. | Medium . More soluble in polar organic solvents. |
Expected Crystallographic Metrics (Data Validation)
Since this specific molecule is a flexible ether, the crystal structure will freeze one of several low-energy conformations. Use the following Reference Metrics (derived from CSD averages of DAPY analogs) to validate your X-ray data solution.
Geometric Parameters
-
Ether Bond Angle (
): Expect 116° – 120° .-
Note: If refinement yields <114° or >122°, check for disorder in the oxygen position.[1]
-
-
Torsion Angle (The "Butterfly" Twist): The phenyl ring is rarely coplanar with the pyrimidine.
-
Expected Twist:60° – 90° relative to the pyrimidine plane.
-
Why: To minimize steric clash between the pyrimidine protons and the phenyl ring protons.
-
-
Halogen Bond (
): The 5-bromo group is a strong -hole donor.[2]-
Target Distance:2.95 Å – 3.15 Å (approx. 85-90% of sum of van der Waals radii).
-
Target Angle (
):165° – 180° (Linearity indicates strong interaction).[1]
-
Refinement Checklist for Group
The
-
Check Thermal Ellipsoids: If F atoms look like "bananas" (elongated), the group is rotating.[1]
-
Model: Use a split-site model (Part A / Part B) with summed occupancy of 1.0.
-
Restraints: Apply DELU and SIMU restraints in SHELXL to keep displacement parameters physical.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to overcome the "flexible linker" entropy penalty.
Phase 1: Synthesis & Purification
-
Reaction:
coupling of 5-bromo-2-chloropyrimidine with 3-(trifluoromethyl)phenol using in DMF. -
Purification: Silica gel chromatography (Hexane/EtOAc).[1] Critical: Product must be >98% pure by HPLC. Impurities (especially unreacted phenol) inhibit nucleation of flexible ethers.
Phase 2: Crystal Growth (The "Anti-Solvent" Method)
-
Method: Slow Vapor Diffusion (Preferred over evaporation for flexible ethers).[1]
-
Solvent (Inner Vial): Dissolve 10 mg in 0.5 mL Tetrahydrofuran (THF) or Chloroform (
) .[1] -
Anti-Solvent (Outer Vial): Pentane or Hexane .[1]
-
Mechanism: The non-polar anti-solvent slowly diffuses in, forcing the lipophilic
groups to aggregate first, creating a scaffold for the lattice. -
Timeline: 3–7 days at
(Lower temperature reduces conformational entropy).
Phase 3: Data Collection Strategy
-
Temperature: Collect at 100 K . Do not collect at room temperature. The
rotation and ether flexibility will degrade resolution at 298 K. -
Resolution: Aim for 0.75 Å or better to resolve the C-F bonds clearly.
Visualization of Structural Logic
Diagram 1: The Conformational Landscape
This diagram illustrates why the crystal structure captures a specific "frozen" state out of the dynamic equilibrium found in solution.
Caption: The transition from dynamic solution conformers to the specific twisted geometry observed in the crystal lattice, driven by steric minimization and intermolecular locking.
Diagram 2: Interaction Network & Packing
This diagram details the specific intermolecular forces you must look for in the solved structure.
Caption: The supramolecular assembly logic. Note the Halogen Bond (Br...N) acting as a directional anchor, while CF3 groups tend to cluster in hydrophobic pockets.[1]
References
-
Cambridge Structural Database (CSD) . Geometric statistics for diaryl ether linkages (C-O-C) and pyrimidine derivatives. CCDC. [Link][1]
-
Metrangolo, P., et al. (2008). "Halogen Bonding in Crystal Engineering."[1] Chemical Reviews, 108(8), 3052-3081.[1] (Foundational text for interpreting the Br...N interaction). [Link][1]
-
Janssen, P. A., et al. (2005). "Diarylpyrimidines: A New Class of Non-Nucleoside Reverse Transcriptase Inhibitors."[1] Journal of Medicinal Chemistry, 48(6), 1901-1909.[1] (Establishes the "butterfly" conformation relevance). [Link]
-
Gropen, O., et al. "Rotational Barriers in Diphenyl Ethers."[1] Acta Chemica Scandinavica. (Reference for the torsional energy landscape of the ether linkage).
Sources
Definitive Regiochemical Assignment of 2-Phenoxy-Pyrimidines: A Comparative Guide
Executive Summary
The synthesis of 2-phenoxy-pyrimidines via Nucleophilic Aromatic Substitution (
This guide objectively compares analytical methods for confirming regioselectivity. It establishes that while 1H NMR provides rapid screening, 2D NMR (HMBC/NOESY) is the requisite standard for structural validation in the absence of X-ray crystallography .
Mechanistic Insight: The Regioselectivity Bifurcation
To control the outcome, one must understand the competition. The reaction of 2,4-dichloropyrimidine with a phenol involves two competing pathways.
-
Pathway A (Kinetic Control - C4 Attack): The nitrogen atoms at positions 1 and 3 activate the ring. Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto both ring nitrogens (para-like resonance). This is the lower-energy transition state, making the 4-phenoxy isomer the major product under standard conditions.
-
Pathway B (Thermodynamic/Steric Control - C2 Attack): Attack at C2 places the negative charge on nitrogens as well, but the resonance contribution is often slightly less favorable or sterically hindered if the nucleophile is bulky. However, steric blocking of C4 (e.g., by a C5 substituent) or specific solvent interactions can invert selectivity to favor C2.
Visualization: Reaction Pathway & Selectivity
Figure 1: Bifurcation of the
Comparative Analysis of Analytical Methods
The following table compares the efficacy of methods for distinguishing the 2-phenoxy and 4-phenoxy isomers.
| Method | Reliability | Throughput | Key Indicator | Limitations |
| 1H NMR (1D) | Moderate | High | Chemical shift of Pyrimidine H5/H6. | Ambiguous without a reference standard for both isomers. |
| NOESY (2D) | High | Medium | Spatial proximity of Phenoxy-ortho-H to Pyrimidine-H5. | Requires H5 to be present (not applicable if C5 is substituted). |
| HMBC (2D) | Very High | Medium | 3-bond coupling between H6 and C2/C4 carbons. | Requires careful parameter setup (long-range coupling).[1] |
| X-Ray | Absolute | Low | Crystal lattice structure. | Requires single crystal formation (time-consuming). |
Method A: 1H NMR (Chemical Shift Logic)
-
Principle: The introduction of an electron-donating phenoxy group shields the adjacent protons relative to the chlorine precursor.
-
Diagnostic:
-
4-Phenoxy: The H5 proton is ortho to the phenoxy group. The shielding effect causes H5 to shift upfield (lower ppm) significantly compared to the starting material.
-
2-Phenoxy: The H5 proton is meta to the phenoxy group. The shielding effect is weaker; H5 remains further downfield .
-
-
Data:
-
4-phenoxy isomer H5: ~6.5 - 6.9 ppm
-
2-phenoxy isomer H5: ~7.0 - 7.3 ppm (closer to unsubstituted pyrimidine).
-
Method B: The Gold Standard - 2D NMR (HMBC & NOESY)
When rigorous confirmation is required (e.g., for IND filings), 1D NMR is insufficient.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Logic: NOESY detects protons close in space (<5 Å).
-
Observation: In the 4-phenoxy isomer, the ortho-protons of the phenyl ring are spatially close to the pyrimidine H5 . A cross-peak will be visible.[2]
-
Contrast: In the 2-phenoxy isomer, the phenyl ring is distal to H5 (separated by N1/N3). No cross-peak (or a very weak one) is observed.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Logic: HMBC visualizes 2-bond and 3-bond couplings. We use the Pyrimidine H6 (which is distinct and usually a doublet around 8.2-8.6 ppm) as the anchor.
-
Workflow:
-
Identify H6 .
-
Look for 3-bond coupling from H6 to C2 and C4 .[3]
-
C-O (Phenoxy) carbons resonate downfield (~165-170 ppm). C-Cl carbons resonate upfield (~158-162 ppm).
-
If H6 couples to a Carbon at ~170 ppm, and that Carbon is C4, you have the 4-phenoxy product.
-
-
Experimental Protocols
Protocol 1: Regioselective Synthesis (Standard Baseline)
This protocol uses temperature control to maximize the yield of the desired isomer.
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Phenol derivative (1.0 eq),
(1.2 eq). -
Solvent: DMF (Dimethylformamide) or ACN (Acetonitrile).
-
Procedure:
-
For C4-Selectivity (Kinetic): Dissolve pyrimidine and base in DMF. Cool to 0°C. Add phenol dropwise. Stir at 0°C - RT for 2-4 hours.
-
For C2-Selectivity (Thermodynamic attempt): This is difficult with simple phenols. Often requires blocking C4 or using stronger nucleophiles. However, to force C2, mix reagents in DMF and heat to 80°C immediately (bypassing the kinetic trap), though mixtures are likely.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc). The 2-phenoxy isomer is typically less polar (elutes first) than the 4-phenoxy isomer due to the dipole moment cancellation between the ring nitrogens and the ether oxygen.
Protocol 2: Analytical Validation Workflow
Figure 2: Decision tree for analytical confirmation. NOESY provides the definitive spatial confirmation.
Supporting Data: Chemical Shift Comparison
The following data represents simulated characteristic values for a model system (unsubstituted phenol + 2,4-dichloropyrimidine).
| Nucleus | Position | 4-Phenoxy-2-chloropyrimidine | 2-Phenoxy-4-chloropyrimidine |
| 1H | H5 | 6.75 ppm (d) | 7.15 ppm (d) |
| 1H | H6 | 8.40 ppm (d) | 8.55 ppm (d) |
| 13C | C2 | ~160.5 ppm (C-Cl) | ~164.8 ppm (C-OPh) |
| 13C | C4 | ~169.2 ppm (C-OPh) | ~159.0 ppm (C-Cl) |
| 13C | C5 | 108.5 ppm | 112.0 ppm |
Note: The C4 carbon in the 4-phenoxy isomer is significantly downfield due to the additive deshielding of the adjacent nitrogen and the oxygen atom.
References
-
Mechanistic Basis of Pyrimidine
:- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi Biology (QM Magic Class).
-
URL:[Link]
-
Analytical Methods (HMBC/NMR)
-
Synthesis & Regiocontrol
-
General NMR Shift Tables
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine is foundational to innovation. However, our responsibility extends beyond discovery to encompass the entire lifecycle of these materials, culminating in their safe and environmentally sound disposal. Improper disposal not only poses immediate safety risks within the laboratory but also carries significant regulatory and environmental consequences.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, grounding our practices in a deep understanding of the molecule's inherent properties and the regulatory frameworks that govern its handling.
Part 1: Hazard Profile and Risk Assessment: Understanding the "Why"
The disposal protocol for any chemical is dictated by its unique hazard profile. The structure of this compound contains several functional groups that necessitate a cautious approach.
-
Halogenated Pyrimidine Core: The presence of a bromine atom on the pyrimidine ring classifies this as a halogenated organic compound. Upon combustion, such compounds can generate toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.[1][2] Therefore, uncontrolled incineration or reaction with incompatible materials must be avoided.
-
Trifluoromethyl (CF3) Group: This moiety is known for its extreme stability due to the strength of the carbon-fluorine bond.[3][4] This stability makes the compound and its potential metabolites environmentally persistent.[5] Many chemicals containing the -CF3 group are known to degrade into trifluoroacetic acid (TFA), a highly persistent and mobile environmental pollutant.[3][4][6] This necessitates a disposal method that ensures complete molecular destruction.
-
General Toxicity: Based on data from structurally similar compounds, this chemical should be handled as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[7][8]
These properties mandate that this compound be treated as a hazardous waste, managed in strict accordance with federal and local regulations to protect both laboratory personnel and the environment.
| Hazard Category | Description | Primary Rationale & Supporting Evidence |
| Acute Toxicity | Harmful if swallowed. | Based on data for analogous compounds like 5-Bromo-2-fluoropyrimidine and 5-Bromo-5-nitro-1,3-dioxane.[7] |
| Skin Irritation | Causes skin irritation upon contact. | A common characteristic of halogenated pyrimidines.[1][8] Protective gloves are mandatory. |
| Eye Damage/Irritation | Can cause serious eye irritation or damage. | Safety glasses or goggles are essential to prevent exposure from splashes or dust.[7][8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Work should be conducted in a well-ventilated area or chemical fume hood.[8] |
| Environmental Hazard | Persistent in the environment with potential to form stable, harmful breakdown products (e.g., TFA). | The trifluoromethyl group contributes to high stability and environmental persistence.[3][4][5] |
Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste to ensure it is handled safely from the moment it is generated until its final disposal.[11]
This compound cannot be discarded in the regular trash or poured down the sanitary sewer.[9] It must be managed as a hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[9] Additionally, state and local regulations may impose stricter requirements than federal law.[11]
The Occupational Safety and Health Administration (OSHA) also plays a role through its Hazard Communication Standard, which requires that chemical hazards are assessed and that this information is communicated to employees through labels, safety data sheets (SDS), and training.[12]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound and associated waste.
Step 1: Waste Identification and Segregation
Immediately upon generation, any material containing this compound must be identified as hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Grossly contaminated personal protective equipment (PPE) such as gloves or bench paper.
-
The first rinsate from cleaning contaminated glassware.[13]
Crucially, this waste stream must be segregated. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[14] Keep it separate from strong oxidizing agents, acids, and bases to prevent unintended reactions.[2][15] Halogenated and non-halogenated solvent wastes should generally be kept in separate containers unless your institution's EHS office specifies otherwise.[14]
Step 2: Containerization
Select a waste container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For liquid waste solutions, use a glass or HDPE bottle that can be securely sealed.[9][13]
-
The container must be in good condition, with no leaks or cracks.
-
It must always be kept closed, except when actively adding waste.[13] This prevents the release of vapors and reduces the risk of spills.
Step 3: Proper Labeling
Proper labeling is a critical regulatory requirement. Your institution's EHS office will provide official hazardous waste tags.[9] The label must be filled out completely and legibly with the following information:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound." For mixtures, list all components and their approximate percentages.[9][13]
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name and contact information of the Principal Investigator or laboratory supervisor.
-
The specific location (building and room number).
Step 4: Accumulation and Storage
Waste containers must be stored in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be near the point of generation and under the control of laboratory personnel.
-
Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the container away from heat, open flames, or other ignition sources.[16]
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in accumulation for the period specified by your institution (typically 9-12 months), you must arrange for its removal.[14]
-
Complete and submit a chemical waste pickup request form to your EHS office.[9]
-
Ensure all labeling is correct and the container is securely sealed before the scheduled pickup. EHS will not remove leaking or improperly labeled containers.[9]
Step 6: Managing Contaminated Materials and Empty Containers
-
PPE: Gloves, disposable lab coats, and other PPE that are contaminated with the chemical must be collected as hazardous waste.[17]
-
Spill Cleanup: Materials used to clean up a spill of this chemical (absorbent pads, etc.) must also be placed in the hazardous waste container.
-
Empty Containers: An "empty" container that once held the pure chemical is not truly empty and must be managed carefully. The first one to three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[13] Only after being thoroughly rinsed and air-dried can the container be disposed of as regular glass or plastic waste (with the label defaced).
Part 4: Visualization of the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant hazardous waste disposal.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By understanding the chemical's inherent hazards and adhering to a systematic disposal protocol, we ensure the safety of our colleagues, maintain regulatory compliance, and act as responsible stewards of our environment. This commitment to safety, from discovery to disposal, is the hallmark of scientific excellence.
References
-
Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]
-
Tsai, W. T. (2007). The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. Journal of Hazardous Materials, 149(3), 747-751. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Yodaiken, R. E., & Bennett, D. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193-1204. [Link]
-
Ozone Secretariat, United Nations Environment Programme. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. [Link]
-
Environmental Science and Technology. (2025). Detection and degradation technology of environmental persistent trifluoromethyl pollutants. [Link]
-
Togni, A. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia, 78(9), 687-689. [Link]
-
Wikipedia. (n.d.). Hazardous waste in the United States. [Link]
-
Liu, Y., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
-
Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Canadian Society of Hospital Pharmacists. (2018). Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. [Link]
-
University of Southern California Dornsife. (2004). Hazardous Waste Management and Disposal. [Link]
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. [Link]
-
Pharmacy Purchasing & Products Magazine. (2021). Demystify New Regulations for Hazardous Waste. [Link]
-
St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine. PubChem Compound Database. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. ozone.unep.org [ozone.unep.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Detection and degradation technology of environmental persistent trifluoromethyl pollutants - Wechem [m.wechemglobal.com]
- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. epa.gov [epa.gov]
- 11. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. dornsife.usc.edu [dornsife.usc.edu]
- 15. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 16. fishersci.com [fishersci.com]
- 17. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Comprehensive Safety and Handling Guide: 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As the toxicological properties of this specific compound have not been fully elucidated, this protocol is grounded in a conservative approach, drawing upon safety data for structurally analogous brominated and fluorinated aromatic pyrimidines. The procedures outlined herein are designed to provide a robust framework for minimizing exposure risk and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Immediate Safety Briefing: Hazard Profile and Core Precautions
Given the lack of specific toxicological data, this compound should be handled as a hazardous substance. Based on data from similar chemical structures, the primary anticipated hazards include:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3][4]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3][4][5][6]
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2][4][7]
Due to these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood. A designated area for its use should be clearly marked.
Table 1: GHS Hazard Classifications of Structurally Similar Compounds
| Hazard Statement | GHS Classification | Representative Source Compounds |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | 5-Bromo-2-chloropyrimidine, 5-bromo-2-(trifluoromethyl)pyrimidine, 5-Bromo-2-methylpyrimidine[1][2][3][4] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2/2A | 5-Bromo-2-chloropyrimidine, 5-bromo-2-(trifluoromethyl)pyrimidine, 5-Bromo-2-methylpyrimidine[1][2][3][4] |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | 5-bromo-2-(trifluoromethyl)pyrimidine, 5-Bromo-2-methylpyrimidine[2][4][7] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat 3 | 5-bromo-2-(trifluoromethyl)pyrimidine, 5-Bromo-2-fluoropyrimidine, 5-Bromo-2-methylpyrimidine[2][3][4][5][6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following provides a detailed protocol for the minimum required PPE when handling this compound.
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times in the laboratory where this compound is handled.[8]
-
Causality: Goggles provide a complete seal around the eyes, which is essential for protecting against fine dust particles and potential splashes, a primary risk given the compound's severe eye irritant classification.[1][2][3]
-
Enhanced Protection: When there is a heightened risk of splash or aerosol generation (e.g., during transfer of large quantities or when sonicating solutions), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[8]
-
Protocol: Double-gloving is required.
-
Inner Glove: A disposable nitrile glove.
-
Outer Glove: A second, thicker, chemical-resistant glove such as neoprene or butyl rubber.
-
-
Causality: Aromatic and halogenated hydrocarbons are known to attack many standard glove materials.[9] The double-gloving strategy provides a dual barrier. The inner nitrile glove offers dexterity and secondary protection, while the more robust outer glove provides primary chemical resistance. Nitrile gloves offer good protection against a range of chemicals but should not be relied upon for prolonged exposure.[10]
-
Integrity Check: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures. Change gloves immediately if contamination is suspected or every 1-2 hours during continuous handling.
-
Mandatory: A flame-resistant laboratory coat must be worn and fully fastened.[8]
-
Causality: The lab coat protects against incidental skin contact from spills and prevents the contamination of personal clothing.
-
Additional Requirements: Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.
-
Primary Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust.[8]
-
Secondary Control: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill cleanup, a NIOSH-approved respirator with P100 (particulate) cartridges is required.[4][6] All personnel requiring respiratory protection must be part of a formal respiratory protection program, including medical evaluation and fit testing.[11]
Procedural Guidance: From Preparation to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
-
Preparation:
-
Don all required PPE as specified in Section 2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the fume hood with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement in and out of the controlled area.
-
-
Handling:
-
Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust.
-
Gently transfer the compound to the reaction vessel.
-
If any material is spilled, decontaminate the area immediately (see Section 4).
-
-
Post-Handling Cleanup:
-
Carefully clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in a designated hazardous waste container.[1][3]
-
-
Doffing PPE:
Emergency and Disposal Plans
-
Small Spill (in fume hood):
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with an absorbent material or a chemical spill kit designed for solid reagents.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[5] Avoid generating dust.[1]
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without EHS guidance and proper respiratory protection.
-
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation develops or persists.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected as hazardous waste.
-
Containerization: Use a clearly labeled, sealed, and chemically compatible container for solid waste.
-
Disposal Method: The compound should not be allowed to enter drains or the environment.[1] Disposal must be carried out by a licensed chemical waste disposal company, likely via high-temperature incineration with a scrubber system to handle halogenated byproducts.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1][3]
References
-
PubChem. 5-Bromo-2-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
New Mexico State University. (2015-07-02). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
-
PubChem. 5-Bromo-4-methoxy-6-methylpyrimidine - GHS Data. National Center for Biotechnology Information. Retrieved from [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. safety.nmsu.edu [safety.nmsu.edu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
